molecular formula C7H11N3O2 B1355987 methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 923283-58-3

methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1355987
CAS No.: 923283-58-3
M. Wt: 169.18 g/mol
InChI Key: GBUTXWFQJYQYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUTXWFQJYQYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588684
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-58-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923283-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is limited. This guide provides available information and extrapolates potential properties and synthesis methods based on closely related compounds. All extrapolated data should be confirmed through experimental validation.

Chemical Identity and Properties

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₁₁N₃O₂Calculated
Molecular Weight 169.18 g/mol Calculated
Appearance Likely a solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Note: The data in this table, apart from the molecular formula and weight, are estimations and require experimental verification.

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for analogous pyrazole carboxylates. This proposed two-step synthesis involves the creation of the carboxylic acid precursor followed by esterification.

Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Intermediate)

The synthesis of the carboxylic acid intermediate is a crucial first step. While a direct protocol for this specific acid was not found, methods for similar pyrazole syntheses often involve the cyclization of a hydrazine with a suitably functionalized three-carbon component.

Esterification to this compound

Once the carboxylic acid is obtained, a standard esterification procedure can be employed. A general and effective method for the esterification of carboxylic acids, including those with sensitive functional groups, is the use of titanium tetrachloride (TiCl₄) as a catalyst.

Proposed Experimental Protocol: Titanium Tetrachloride-Assisted Esterification

This protocol is adapted from a general method for the direct esterification of carboxylic acids.

Materials:

  • 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

  • Anhydrous methanol

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane.

  • With vigorous stirring, add 3 equivalents of titanium tetrachloride to the solution.

  • Stir the mixture for 20 minutes at room temperature.

  • Add 3 equivalents of anhydrous methanol to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

dot

G cluster_synthesis Proposed Synthesis Workflow start Start with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid dissolve Dissolve in anhydrous DCM start->dissolve add_ticl4 Add TiCl4 (3 eq.) Stir for 20 min dissolve->add_ticl4 add_methanol Add anhydrous methanol (3 eq.) add_ticl4->add_methanol react Stir at RT (Monitor by TLC) add_methanol->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate purify->product G cluster_bioactivity Potential Biological Application target_compound Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate hif1_inhibitors HIF-1 Inhibitors (Potential Therapeutics) target_compound->hif1_inhibitors Potential Precursor ethyl_analog Ethyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate (Reactant) ethyl_analog->hif1_inhibitors Known Precursor cancer_therapy Cancer Therapy (Application) hif1_inhibitors->cancer_therapy Therapeutic Target

References

Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this paper presents a detailed, predictive analysis based on established principles of organic chemistry and spectroscopic data from closely related analogs, primarily its ethyl ester counterpart, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Predicted Molecular Structure and Properties

The chemical structure of this compound is characterized by a 1,4-disubstituted pyrazole ring core. Key functionalities include a methyl carboxylate group at the C3 position, an amino group at the C4 position, and an ethyl group attached to the N1 nitrogen.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight183.21 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Note: These properties are computationally predicted and may vary from experimental values.

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-aminopyrazole-3-carboxylates. A common strategy involves the cyclization of a functionalized acyclic precursor.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate. To a stirred solution of methyl cyanoacetate (1 eq.) and triethyl orthoformate (1.2 eq.), a catalytic amount of acetic anhydride is added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TTC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude product.

  • Step 2: Synthesis of this compound. The crude methyl 2-cyano-3-ethoxyacrylate (1 eq.) is dissolved in ethanol. To this solution, ethylhydrazine (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is evaporated in vacuo. The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation. These predictions are based on the analysis of its ethyl ester analog and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl ester, the amino group, and the pyrazole ring proton.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Triplet3H-CH₂CH₃
~3.80Singlet3H-COOCH₃
~4.05Quartet2H-CH₂ CH₃
~4.50Broad Singlet2H-NH₂
~7.60Singlet1HPyrazole C5-H

The chemical shifts are referenced to TMS (δ = 0 ppm) and are predicted for a CDCl₃ solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~15.0-CH₂C H₃
~45.0-C H₂CH₃
~51.0-COOC H₃
~95.0Pyrazole C 4
~135.0Pyrazole C 5
~140.0Pyrazole C 3
~165.0-C =O

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretching (amino group)
3120WeakC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
1710StrongC=O stretching (ester)
1620MediumN-H bending (amino group)
1580MediumC=N stretching (pyrazole ring)
1250StrongC-O stretching (ester)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
183[M]⁺ (Molecular ion)
168[M - CH₃]⁺
154[M - C₂H₅]⁺
126[M - COOCH₃]⁺

Workflow and Pathway Diagrams

To visually represent the process of structure elucidation and the relationships between different experimental stages, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Proposed Synthesis of this compound purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Data Interpretation & Structure Confirmation nmr->elucidation Spectral Data ir->elucidation ms->elucidation

Figure 1: Experimental workflow for structure elucidation.

logical_relationship cluster_structure Molecular Structure cluster_properties Observed Properties cluster_interpretation Interpretation structure This compound nmr_data NMR Shifts & Couplings structure->nmr_data determines ir_data IR Absorption Bands structure->ir_data determines ms_data Mass-to-Charge Ratios structure->ms_data determines connectivity Atom Connectivity & Skeleton nmr_data->connectivity reveals functional_groups Functional Groups (-NH₂, -COOCH₃, -CH₂CH₃) ir_data->functional_groups identifies molecular_formula Molecular Formula & Weight ms_data->molecular_formula confirms functional_groups->structure confirm connectivity->structure confirm molecular_formula->structure confirm

Figure 2: Logical relationships in structure elucidation.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and coherent picture of its synthesis and structural properties has been constructed. The presented protocols and data tables serve as a valuable resource for researchers working on the synthesis and characterization of related pyrazole derivatives. Future experimental validation is anticipated to confirm and refine the predictions outlined in this document.

An In-depth Technical Guide to 4-Amino-1-alkyl-1H-pyrazole-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS Number: 1002651-84-4) due to the limited availability of specific technical data for "methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate" in the public domain. The provided data for the ethyl ester is expected to be representative for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide covers its physicochemical properties, a representative synthetic protocol for related structures, and its relevance in targeting key signaling pathways in cancer.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.[1]

PropertyValueSource
CAS Number 1002651-84-4PubChem[1]
Molecular Formula C₈H₁₃N₃O₂PubChem[1]
Molecular Weight 183.21 g/mol PubChem[1]
IUPAC Name ethyl 4-amino-1-ethylpyrazole-3-carboxylatePubChem[1]
Monoisotopic Mass 183.100776666 DaPubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 183.100776666PubChem[1]
Topological Polar Surface Area 70.1 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 186PubChem[1]

Experimental Protocols

Representative Synthesis of 4-Aminopyrazole Derivatives

This protocol outlines a general two-step synthesis for 1,3-diaryl-4-aminopyrazole-5-carbonitriles, which can be adapted for the synthesis of other 4-aminopyrazole derivatives.

Step 1: Synthesis of Hydrazones

  • Preparation of the diazonium salt: Dissolve the desired aniline derivative in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 15-30 minutes.

  • Coupling reaction: Prepare a solution of an enaminonitrile (e.g., 2-aryl-3-aminocrylonitrile) in a suitable solvent like ethanol or pyridine, and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the enaminonitrile solution with vigorous stirring.

  • Isolation: After the addition is complete, continue stirring at low temperature for 1-2 hours. The resulting hydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Step 2: Thorpe-Ziegler Cyclization to 4-Aminopyrazole

  • Reaction setup: Suspend the synthesized hydrazone in a solvent such as ethanol or dimethylformamide.

  • Base-catalyzed cyclization: Add a base, for example, sodium ethoxide or potassium carbonate, to the suspension.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup and purification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and neutralize with a suitable acid (e.g., acetic acid). The precipitated solid is the crude 4-aminopyrazole derivative.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Context and Signaling Pathways

Aminopyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their potential as kinase inhibitors.[3][4] Several compounds with a 4-aminopyrazole scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).[4] Mutations in the FLT3 gene are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of its signaling pathway and promoting abnormal cell proliferation.[5][6]

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

The diagram below illustrates the constitutively active FLT3 signaling pathway in AML, a key target for 4-aminopyrazole-based inhibitors. In mutated FLT3, ligand-independent dimerization leads to autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[7][8]

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway FL FLT3 Ligand FLT3 Mutated FLT3 Receptor (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 4-Aminopyrazole Inhibitors Inhibitor->FLT3

FLT3 Signaling Pathway in AML

References

An In-depth Technical Guide to Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structural formula for this compound is C₇H₁₁N₃O₂.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂Calculated
Molecular Weight 169.18 g/mol [1][2][3][4]
IUPAC Name This compound-
Canonical SMILES CCNC1=C(C(=NN1)C(=O)OC)N-
Physical State Solid (predicted)[5]

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical flow for the synthesis of the target compound typically involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor.

G A Ethyl Acetoacetate (Starting Material) B Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) A->B C β-Enamino Ester Intermediate B->C E Cyclocondensation Reaction C->E D Ethylhydrazine (Reagent) D->E F This compound (Final Product) E->F G Purification (e.g., Column Chromatography) F->G

Caption: General synthetic workflow for pyrazole ester synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole Ester

This protocol is a representative example for the synthesis of a pyrazole carboxylate and can be adapted for the synthesis of this compound by using the appropriate starting materials, namely a suitable β-ketoester and ethylhydrazine.

Materials:

  • β-ketoester (e.g., methyl acetoacetate)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethylhydrazine

  • Anhydrous ethanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Enaminone Intermediate: A solution of the β-ketoester (1.0 equivalent) and DMF-DMA (1.2 equivalents) in a suitable solvent like toluene is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

  • Cyclocondensation: The crude enaminone is dissolved in anhydrous ethanol. To this solution, ethylhydrazine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained for 4-8 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is evaporated in vacuo. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.[9]

Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[10] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

Kinase Inhibition

A significant area of interest for pyrazole derivatives is their activity as kinase inhibitors.[11] Many 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[6][7] These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer.

The inhibition of these kinases by pyrazole-based compounds can lead to the suppression of cancer cell proliferation and the induction of apoptosis. For instance, some derivatives have shown potent inhibitory activities against FLT3 with IC₅₀ values in the nanomolar range and have demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cell lines.[7]

Potential Signaling Pathway

Given the known activity of structurally similar pyrazole derivatives, it is plausible that this compound could also function as a kinase inhibitor. A simplified, representative signaling pathway that could be targeted is the CDK-mediated cell cycle regulation.

G cluster_0 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate (Potential Inhibitor) Inhibitor->CDK46 inhibits

Caption: Potential inhibition of the CDK4/6 pathway.

This diagram illustrates how a pyrazole-based inhibitor could block the activity of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRB). This, in turn, would prevent the release of the E2F transcription factor, thereby halting the cell cycle before S-phase entry and inhibiting cell proliferation. This mechanism of action is a key strategy in the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While the user query specified the methyl ester, the available scientific literature predominantly focuses on the corresponding ethyl ester, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Therefore, this guide will concentrate on the ethyl ester, which is recognized by the IUPAC name ethyl 4-amino-1-ethylpyrazole-3-carboxylate . This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, most notably as a precursor to novel inhibitors of Hypoxia-Inducible Factor (HIF)-1.

Chemical Properties and Data

The fundamental chemical and physical properties of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are summarized below. Spectral data, while not directly available for this specific isomer, can be inferred from closely related pyrazole derivatives.

PropertyValueReference
IUPAC Name ethyl 4-amino-1-ethylpyrazole-3-carboxylate[1]
Molecular Formula C₈H₁₃N₃O₂[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 1002651-84-4[1]
Canonical SMILES CCNC1=C(C(=NN1)N)C(=O)OCC
InChI Key Not readily available
Appearance Expected to be a solid powder
¹H NMR (Expected) Signals corresponding to two ethyl groups, an amine group, and a pyrazole ring proton.[2][3]
¹³C NMR (Expected) Resonances for pyrazole ring carbons, ester carbonyl, and ethyl group carbons.
IR Spectroscopy (Expected) Characteristic peaks for N-H (amine), C=O (ester), and C-N bonds.[2][3]
Mass Spec (Expected) Molecular ion peak [M]+ at m/z 183.10.[1]

Synthesis

The synthesis of aminopyrazole esters typically involves the condensation of a hydrazine derivative with a functionalized three-carbon precursor, such as a β-keto nitrile or an ethoxymethylidene derivative.

General Synthetic Scheme

A common route to this class of compounds starts with the reaction of ethyl cyanoacetate and triethyl orthoformate to form an ethoxymethylene intermediate. This intermediate is then reacted with ethylhydrazine to yield the target pyrazole via cyclization.

Experimental Protocol: Synthesis of a Related Compound (Ethyl 5-amino-1H-pyrazole-4-carboxylate)

The following is a detailed protocol for the synthesis of a closely related isomer, which illustrates the general principles applicable to the synthesis of the title compound.

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.[4]

  • Stir the mixture for 10 minutes at room temperature, then heat to reflux and maintain overnight.[4]

  • After the reaction is complete, remove the solvent in vacuo.[4]

  • Extract the residue with ethyl acetate, and wash the organic layer with water and brine.[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product.[4]

Note: For the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, ethylhydrazine would be used in place of hydrazine hydrate, and the starting materials would be selected to yield the desired substitution pattern.

Application in Drug Development: Precursor to HIF-1 Inhibitors

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a key reactant in the synthesis of 1-ethylpyrazole-3-carboxamide compounds, which have been identified as novel and potent inhibitors of Hypoxia-Inducible Factor (HIF)-1.[5][6] HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a high-value target in cancer therapy.

The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, common in solid tumors, PHDs are inactive. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoters of target genes. This transcriptional activation promotes angiogenesis, metabolic reprogramming, and other processes that support tumor survival and growth.[3][4][7]

HIF1_Signaling_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) HIF-1α_p HIF-1α OH-HIF-1α Hydroxylated HIF-1α HIF-1α_p->OH-HIF-1α Hydroxylation PHDs PHDs PHDs->OH-HIF-1α O2 O₂ O2->PHDs activates VHL VHL Complex OH-HIF-1α->VHL binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIF-1α_s HIF-1α (stabilized) Nucleus Nucleus HIF-1α_s->Nucleus translocation HIF-1β HIF-1β (constitutive) HIF-1β->Nucleus HIF-1_Complex HIF-1 Complex (HIF-1α/β) HRE HRE (DNA) HIF-1_Complex->HRE binds Nucleus->HIF-1_Complex dimerization Target_Genes Target Gene Transcription (e.g., VEGF, CA9) HRE->Target_Genes activates Response Tumor Survival Angiogenesis Metabolism Target_Genes->Response Inhibitor 1-Ethylpyrazole- 3-carboxamide Derivatives Inhibitor->HIF-1α_s Suppresses mRNA

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocol: HIF-1 Reporter Gene Assay

The efficacy of potential HIF-1 inhibitors derived from ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be evaluated using a reporter gene assay. This assay measures the transcriptional activity of HIF-1.

Procedure:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, HepG2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

  • Compound Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with various concentrations of the test compound (e.g., KUSC-5037, a derivative of the title compound) for a specified period.[5][6]

  • Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours to induce HIF-1 activity. A parallel plate should be maintained under normoxic conditions (21% O₂) as a control.

  • Cell Lysis: After the incubation period, remove the medium and lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed in a parallel assay, e.g., MTT or CellTiter-Glo). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity. A potent derivative, KUSC-5037, was identified through this method with an IC₅₀ of 1.2 μM.[5][6]

Conclusion

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic intermediate with a clear and significant application in the development of novel anticancer therapeutics. Its role as a precursor to potent HIF-1 inhibitors underscores the importance of pyrazole scaffolds in modern drug discovery. The synthetic routes are well-established for this class of compounds, and robust biological assays are available to evaluate the efficacy of its derivatives. Further research into this and related pyrazole structures is warranted to explore their full therapeutic potential.

References

The Rise of Aminopyrazole Carboxylates: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole carboxylate core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel aminopyrazole carboxylate derivatives, with a focus on their applications in oncology and beyond. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutics based on this promising heterocyclic motif.

Synthetic Strategies: Accessing the Aminopyrazole Carboxylate Core

The construction of the aminopyrazole carboxylate scaffold can be achieved through several reliable synthetic routes. A common and effective method involves the condensation of hydrazines with β-ketonitriles. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to furnish the desired 3-aminopyrazole derivative.

Another prevalent strategy is the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. This approach offers a direct route to N-unsubstituted 3-aminopyrazoles. Furthermore, multicomponent reactions, such as the Ugi condensation, have been employed to generate functionalized α-acylamino amides, which can then be cyclized with hydrazine to yield 4-aminopyrazoles.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

General Experimental Protocol: Synthesis of 1H-Pyrazole-3-carboxamide Derivatives

The following protocol outlines a general procedure for the synthesis of 1H-pyrazole-3-carboxamide derivatives, which has been adapted from methodologies described in the literature for the synthesis of kinase inhibitors.[2]

Step 1: Synthesis of 4-Nitropyrazole-3-carboxylic Acid Derivatives. Coupling of a commercially available 4-nitropyrazole-3-carboxylic acid with a variety of primary or secondary amines is achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide). The reaction is typically stirred at room temperature for several hours to overnight.

Step 2: Reduction of the Nitro Group. The nitro group of the resulting amide is reduced to an amine. A common method involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride in a solvent mixture such as ethanol/water. The reaction mixture is heated to reflux for several hours.

Step 3: Substitution Reaction. The resulting aminopyrazole derivative is then subjected to a substitution reaction with a suitable heterocyclic electrophile, for instance, a chloro-substituted heterocycle like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is often carried out in the presence of a palladium catalyst and a suitable ligand in a solvent like dioxane, under heating.

Step 4: Deprotection (if applicable). If a protecting group, such as a Boc (tert-butyloxycarbonyl) group, is present on one of the amine functionalities, it is removed in the final step. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Purification and Characterization: At each step, the product is purified using techniques such as column chromatography on silica gel. The structure and purity of the final compounds are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Aminopyrazole carboxylate derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. A significant focus has been on their potential as kinase inhibitors for the treatment of cancer.

Kinase Inhibition in Oncology

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrazole core serves as an excellent hinge-binding motif, forming key hydrogen bond interactions with the kinase hinge region.[3] This has led to the development of potent inhibitors of several important cancer targets.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Potent covalent inhibitors of BTK based on an aminopyrazole carboxamide scaffold have been developed. These inhibitors have shown high selectivity for BTK over other kinases like EGFR, which is a significant advantage in reducing off-target side effects.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: A library of aminopyrazole analogs has been synthesized and evaluated as CDK inhibitors. These compounds have shown promising activity against CDK2 and CDK5, which are involved in cell cycle regulation and are validated targets in cancer therapy.[3]

  • Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors: Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML).[2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aminopyrazole-based inhibitors that covalently target a cysteine residue on the P-loop of FGFR have been developed. These inhibitors show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[5]

The following diagram illustrates a generalized workflow for the discovery of aminopyrazole-based kinase inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection: Aminopyrazole Carboxylate B Structure-Based Design (Docking, SAR) A->B C Synthesis of Derivative Library B->C D Primary Kinase Assay (e.g., BTK, CDK, FLT3) C->D Screening E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G ADME/Tox Profiling F->G Hit-to-Lead H In Vivo Efficacy Studies (Xenograft Models) G->H I Lead Candidate Selection H->I I->B Iterative Optimization

Workflow for Kinase Inhibitor Discovery.
Other Biological Activities

Beyond oncology, aminopyrazole carboxylates have shown promise in other areas:

  • Antifungal Activity: Novel pyrazole carboxylate derivatives containing a thiazole moiety have been synthesized and shown to have potent antifungal activity against various agricultural fungi.[6][7]

  • Antioxidant and Anti-inflammatory Activity: Certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated significant antioxidant and anti-inflammatory properties.[8]

  • Antibacterial and Antimalarial Activity: The aminopyrazole scaffold has been explored for the development of antibacterial and antimalarial agents.[9]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been crucial in optimizing the potency and selectivity of aminopyrazole carboxylate derivatives. Key modifications have been explored at various positions of the pyrazole ring and its substituents.

For instance, in the development of FLT3 inhibitors, it was found that the combination of a piperazine moiety in the hydrophilic pocket, a benzene ring as an aromatic linker, and a bulkier fused ring in the deep hydrophobic pocket significantly increased the inhibitory activity against CDK2/4 and FLT3.[2]

The following table summarizes the biological activities of selected aminopyrazole carboxylate derivatives against various targets.

Compound IDTargetIC50/EC50Cell LineReference
Compound 8t FLT30.089 nM-[2]
CDK20.719 nM-[2]
CDK40.770 nM-[2]
MV4-111.22 nMAcute Myeloid Leukemia[2]
Compound 9b BTK--[4]
BTK C481S mutant68-fold less potent-[4]
Analog 24 CDK2/5Potent and SelectivePancreatic Cancer[3]
Compound 1 FGFR3 (wild-type)Sub-micromolarBaF3[5]
FGFR3 V555M mutantSub-micromolarBaF3[5]
Compound Z21 COX-20.22 µM-[10]
MCF-74.37 µMBreast Cancer[10]
Compound 24 Botrytis cinerea0.40 mg/L-[6]
Sclerotinia sclerotiorum3.54 mg/L-[6]
Compound 15 Valsa mali0.32 mg/L-[6]

Signaling Pathways

The therapeutic effects of aminopyrazole carboxylate derivatives are often mediated through their modulation of specific signaling pathways. For example, as kinase inhibitors, they can block downstream signaling cascades that are critical for cancer cell proliferation and survival.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by aminopyrazole derivatives.

G A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR, FLT3) A->B Binds to D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->D Activates C Aminopyrazole Carboxylate Inhibitor C->B Inhibits E Cell Proliferation, Survival, Angiogenesis D->E Promotes F Apoptosis D->F Inhibits

Inhibition of a Kinase Signaling Pathway.

Conclusion and Future Directions

The aminopyrazole carboxylate scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. The wealth of synthetic methodologies available allows for extensive chemical exploration, and the favorable drug-like properties of this core make it an attractive platform for further development. Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitution patterns to achieve even greater selectivity for specific kinase isoforms or other biological targets.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring New Therapeutic Areas: Expanding the application of aminopyrazole carboxylates to other diseases, including inflammatory disorders and infectious diseases.

  • Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

The continued exploration of the chemical space around the aminopyrazole carboxylate core holds immense promise for the discovery of innovative medicines that can address unmet medical needs.

References

Introduction: The Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Chemistry of Substituted Pyrazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2][3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs.[1][3][4][5] The pyrazole core's unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular interactions make it a cornerstone of modern drug discovery.[4][6]

Unsubstituted pyrazole exists in three tautomeric forms, a characteristic that influences its reactivity and substitution patterns.[1][2] The pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors used in oncology like Ruxolitinib and Ibrutinib.[5] This guide provides a comprehensive overview of the fundamental chemistry of substituted pyrazoles, covering their synthesis, reactivity, and physicochemical properties relevant to researchers in drug development.

Synthesis of Substituted Pyrazoles

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. The most common methods involve the condensation of a three-carbon component with a hydrazine derivative.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this is a cornerstone reaction for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9][10][11] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][8][10]

A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[7][8] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction pH.[7]

Knorr_Synthesis_Workflow Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation (Acid Catalyst) dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation intermediate Hydrazone Intermediate condensation->intermediate Forms cyclization Intramolecular Cyclization dehydration Dehydration cyclization->dehydration Followed by product Substituted Pyrazole dehydration->product Yields intermediate->cyclization Undergoes

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [12]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12]

  • Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane.[12]

  • Work-up: If the starting ketoester is fully consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Rinse the product with a small amount of cold water and allow it to air dry.[12]

Synthesis from α,β-Unsaturated Carbonyls

Another prevalent method involves the reaction of α,β-unsaturated aldehydes and ketones (e.g., chalcones) with hydrazine derivatives.[1][9] The reaction typically proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation or dehydration to yield the pyrazole or pyrazoline product.[13][14]

[3+2] Cycloaddition Reactions

Modern synthetic chemistry often employs [3+2] cycloaddition reactions to construct the pyrazole ring with high efficiency and control.[9]

  • From Nitrile Imines: Nitrile imines, typically generated in situ from hydrazonoyl halides, react readily with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[15]

  • From Diazo Compounds: The reaction of diazo compounds with alkenes is another powerful method for synthesizing pyrazoles.[9]

  • Oxidative Cycloaddition: Copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates has been developed as a regioselective route to polysubstituted pyrazoles.[16]

Synthesis_Overview Major Synthetic Routes to Substituted Pyrazoles pyrazole Substituted Pyrazole knorr Knorr Synthesis knorr->pyrazole ab_unsat From α,β-Unsaturated Carbonyls ab_unsat->pyrazole cycloadd [3+2] Cycloaddition cycloadd->pyrazole dicarbonyl 1,3-Dicarbonyls dicarbonyl->knorr hydrazine Hydrazines hydrazine->knorr hydrazine->ab_unsat chalcone Chalcones chalcone->ab_unsat nitrile_imine Nitrile Imines nitrile_imine->cycloadd alkyne Alkynes / Alkenes alkyne->cycloadd

Caption: Overview of primary pyrazole synthesis strategies.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and exhibits distinct reactivity patterns governed by the electron-donating "pyrrole-like" nitrogen (N1) and the electron-withdrawing "pyridine-like" nitrogen (N2).

Electrophilic Aromatic Substitution (SEAr)

Due to the combined electronic effects of the two nitrogen atoms, the C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic attack.[17][18][19][20][21] In contrast, the C3 and C5 positions are electron-deficient.[17][20][21] Electrophilic substitution at C4 proceeds readily without disrupting the aromatic sextet in a highly unstable intermediate.[19]

Caption: Electrophilic substitution occurs at the electron-rich C4 position.

Table 1: Common Electrophilic Substitution Reactions of Pyrazole [18]

Reaction Reagents Electrophile Product
Nitration HNO₃ + H₂SO₄ NO₂⁺ 4-Nitropyrazole
Sulfonation Fuming H₂SO₄ or SO₃/H₂SO₄ SO₃ or HSO₃⁺ Pyrazole-4-sulfonic acid
Halogenation Br₂ or NBS Br⁺ 4-Bromopyrazole
Vilsmeier-Haack POCl₃ + DMF Cl-CH=NMe₂⁺ Pyrazole-4-carbaldehyde

| Azo Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | 4-Arylazopyrazole |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophiles.[22] However, nucleophilic aromatic substitution can occur if the ring is activated by strong electron-withdrawing groups (EWGs), such as a nitro or formyl group, typically at a conjugated position.[22] For example, 5-chloro-4-formylpyrazoles undergo nucleophilic displacement of the chlorine atom.[22]

N-Alkylation

The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for alkylation at the nitrogen atom.[17] For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers.[23][24][25] The regioselectivity is often controlled by steric hindrance, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom.[23][24] The choice of base and reaction conditions can also influence the isomeric ratio.[25]

Experimental Protocol: General N-Alkylation of 1H-Pyrazoles [26]

  • Reaction Setup: In a vial, place the 1H-pyrazole (1.0 mmol, 1.0 equiv), diisopropylethylamine (iPr₂NEt, 1.2 mmol, 1.2 equiv), the alkylating electrophile (e.g., alkyl halide, 1.05 mmol, 1.05 equiv), and dimethyl sulfoxide (DMSO, 4 mL).

  • Reaction: Stir the resulting mixture at 25 °C.

  • Monitoring: Monitor the reaction by ¹H NMR analysis until the starting pyrazole is consumed.

  • Work-up: Add ice water (10 mL) to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the crude N-alkylated pyrazole product.

Physicochemical and Spectroscopic Properties

A thorough characterization is essential to confirm the structure and purity of synthesized pyrazole derivatives. Spectroscopic analysis provides invaluable data for this purpose.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃ [27]

Compound/Substituent H-3 H-4 H-5 Other Protons
3,5-Dimethylpyrazole 5.83 (s) - 5.83 (s) 2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate - 8.01 (s) - 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are dependent on the solvent and specific substituents.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles [27]

Compound/Substituent C-3 C-4 C-5 Other Carbons
3,5-Dimethylpyrazole 148.0 105.5 148.0 13.5 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole 145.0 95.0 155.0 139.0, 129.0, 125.0, 121.0 (Ar-C), 12.0 (CH₃)

| 4-Nitro-1-phenylpyrazole | 135.0 | 120.0 | 142.0 | 138.0, 129.5, 128.0, 120.0 (Ar-C) |

Table 4: Key FT-IR Absorption Frequencies (cm⁻¹) for Pyrazole Derivatives [27]

Functional Group Frequency Range (cm⁻¹) Description
N-H stretch (unsubstituted at N1) 3100 - 3500 Broad band, indicating hydrogen bonding.
C-H stretch (aromatic) 3000 - 3100 Sharp, medium intensity.
C=N and C=C stretch (ring) 1400 - 1600 Multiple bands of variable intensity.
C=O stretch (e.g., in carboxylates) 1700 - 1750 Strong absorption.

| N-O stretch (nitro group) | 1500-1560 & 1300-1360 | Asymmetric and symmetric stretching. |

Experimental Protocol: Spectroscopic Analysis[27]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Analysis: Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the sample as a thin film or in solution.

    • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

The Role of Pyrazoles in Drug Discovery and Development

The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][28][29][30] Its metabolic stability and ability to serve as a bioisosteric replacement for other groups, such as amides or phenols, make it highly valuable in drug design.[23]

The mechanism of action for pyrazole-containing drugs is diverse; they can target multiple cancer cell signaling molecules, including various kinases (e.g., EGFR, BRAF V600E, Aurora-A) and chaperone proteins like Hsp90.[31][32]

Drug_Discovery_Relevance Therapeutic Relevance of the Pyrazole Scaffold cluster_properties Key Chemical Properties cluster_applications Therapeutic Applications pyrazole Pyrazole Core (Privileged Scaffold) prop1 Metabolic Stability pyrazole->prop1 prop2 Tunable Electronics pyrazole->prop2 prop3 H-Bond Donor/Acceptor pyrazole->prop3 prop4 Bioisostere pyrazole->prop4 app1 Anti-Inflammatory (e.g., Celecoxib) prop1->app1 app2 Anticancer (Kinase Inhibitors) prop2->app2 app5 Cardiovascular (e.g., Sildenafil) prop2->app5 app3 Antimicrobial prop3->app3 app4 CNS Disorders prop4->app4

Caption: The central role of pyrazoles in drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. These predictions are derived from the known data of the corresponding ethyl ester and general knowledge of the influence of methyl versus ethyl groups on spectroscopic signals.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group at the 1-position of the pyrazole ring, the methyl ester group, the amino group protons, and the pyrazole ring proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH3 (ethyl)~1.4Triplet~7.33H
CH2 (ethyl)~4.1Quartet~7.32H
OCH3 (ester)~3.8Singlet-3H
NH2~5.0Broad Singlet-2H
C5-H (pyrazole)~7.8Singlet-1H
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on analogous structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H3 (ethyl)~15
C H2 (ethyl)~45
OC H3 (ester)~51
C3~158
C4~98
C5~135
C=O (ester)~165
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound.

ParameterPredicted Value
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Exact Mass169.0851 Da
Predicted M+ Peak (m/z)169
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm-1)Description
N-H Stretch (amino)3400-3200Two bands, sharp to medium
C-H Stretch (aliphatic)3000-2850Medium to weak
C=O Stretch (ester)1720-1700Strong, sharp
N-H Bend (amino)1650-1580Medium
C=N Stretch (pyrazole ring)1580-1490Medium
C-O Stretch (ester)1300-1150Strong

Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitable precursor. A general method for the synthesis of similar 4-aminopyrazole esters can be adapted.

Reaction Scheme: A potential synthesis could involve the reaction of ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine to form the pyrazole ring, followed by transesterification or starting with a methyl ester precursor.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

  • Reagent Addition: Add ethylhydrazine dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the ethyl ester analog.

  • Transesterification (if necessary): To obtain the methyl ester, the purified ethyl ester can be subjected to transesterification by refluxing in methanol with a catalytic amount of acid or base.

G reagents Ethyl (ethoxymethylene)cyanoacetate + Ethylhydrazine reaction Reflux reagents->reaction 1 solvent Ethanol solvent->reaction workup Solvent Removal & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Ethyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate purification->product 4 transesterification Transesterification (Methanol, Catalyst) product->transesterification 5 (Optional) final_product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate transesterification->final_product

A general workflow for the synthesis of the target compound.

Spectroscopic Analysis

A standard workflow for the structural elucidation of a synthesized organic compound is as follows.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

    • IR: Prepare a thin film of the sample on a salt plate (for liquids) or as a KBr pellet (for solids).

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Analyze the sample using a mass spectrometer, typically with electrospray ionization (ESI) for high-resolution mass data.

  • Data Interpretation:

    • Analyze the chemical shifts, integration, and coupling patterns in the NMR spectra to assign proton and carbon signals.

    • Identify characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.

    • Determine the molecular weight and formula from the mass spectrum.

G cluster_analysis Spectroscopic Analysis Workflow sample Purified Compound ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr NMR Spectroscopy (1H, 13C) sample->nmr mw Molecular Weight & Formula ms->mw fg Functional Groups ir->fg structure Connectivity & Stereochemistry nmr->structure elucidation Structure Elucidation mw->elucidation fg->elucidation structure->elucidation

A typical workflow for spectroscopic analysis of an organic compound.

The Biological Significance of Pyrazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful integration into a variety of therapeutic agents. Among these, pyrazole-3-carboxylate esters and their related amide and acid derivatives have emerged as a particularly promising class of compounds. Their versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth exploration of the biological significance of pyrazole-3-carboxylate esters, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole-3-carboxylate derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, induction of apoptosis, and interaction with DNA.

Inhibition of Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3)

Certain 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of both CDKs and FLT3, crucial targets in acute myeloid leukemia (AML). For instance, compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, demonstrated strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), surpassing the efficacy of the known inhibitor FN-1501.[1] This dual inhibition is a promising strategy to overcome resistance and improve therapeutic outcomes in AML. The inhibitory action of these compounds on CDK2 disrupts the cell cycle, leading to arrest and preventing cancer cell proliferation.

CDK2_Inhibition Cyclin E Cyclin E Active Cyclin E/CDK2 Complex Active Cyclin E/CDK2 Complex Cyclin E->Active Cyclin E/CDK2 Complex Binds CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Complex Rb Protein Rb Protein Active Cyclin E/CDK2 Complex->Rb Protein Phosphorylates E2F E2F Rb Protein->E2F Inhibits Phosphorylated Rb Phosphorylated Rb S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Pyrazole-3-carboxylate Ester Derivative Pyrazole-3-carboxylate Ester Derivative Pyrazole-3-carboxylate Ester Derivative->Active Cyclin E/CDK2 Complex Inhibits

Figure 1: Inhibition of CDK2-mediated cell cycle progression.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in lung cancer therapy. Pyrazole-thiadiazole hybrids have been developed as new EGFR inhibitors.[2] Compound 6g from a synthesized series showed potent inhibitory activity against the EGFR enzyme with an IC50 value of 0.024 ± 0.002 μM and exhibited significant cytotoxicity against the A549 lung cancer cell line (IC50 = 1.537 ± 0.097 μM).[2] This highlights the potential of pyrazole-based compounds in targeting EGFR-driven cancers.

EGFR_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT AKT->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Pyrazole-3-carboxylate Ester Derivative Pyrazole-3-carboxylate Ester Derivative Pyrazole-3-carboxylate Ester Derivative->EGFR Inhibits

Figure 2: Inhibition of the EGFR signaling pathway.
DNA Interaction

Some pyrazole derivatives exert their anticancer effects by interacting directly with DNA. Novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA.[3] One such compound, pym-5 , exhibited a high DNA-binding affinity (K(pym-5) = 1.06×105 M-1) and was capable of cleaving supercoiled plasmid pBR322 DNA.[3] This suggests that DNA can be a potential target for this class of pyrazole derivatives, leading to the inhibition of cancer cell proliferation through a mechanism distinct from kinase inhibition.

Quantitative Anticancer Activity Data
Compound ClassTarget/MechanismCell LineActivity (IC50)Reference
1H-pyrazole-3-carboxamidesCDK2/4, FLT3MV4-11 (AML)1.22 nM (for compound 8t)[1]
Pyrazole-thiadiazole hybridsEGFRA549 (Lung)1.537 ± 0.097 μM (for compound 6g)[2]
Coumarin pyrazole hybridsApoptosis InductionA549 (Lung)13.5 µM (for compound P-03)[4]
1,2,3-triazole-pyrazole hybridsCytotoxicityMCF7 (Breast)0.304 ± 0.006 µM (for compound 7a)[5]
1,2,3-triazole-pyrazole hybridsCytotoxicityOVCAR3 (Ovarian)0.233 ± 0.001 µM (for compound 5b)[5]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The anti-inflammatory effects of pyrazole-3-carboxylate esters are often evaluated using the carrageenan-induced paw edema model in rats.

A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) , exhibited significant anti-inflammatory activity.[6][7] These findings suggest that substitutions on the pyrazole scaffold can enhance anti-inflammatory effects. Molecular modeling studies have indicated that these compounds can interact with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and π-π interactions.[8]

Antimicrobial Activity

Pyrazole-3-carboxylate esters and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Antibacterial and Antifungal Activity

A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities.[9] Many of these compounds showed inhibitory effects on both standard and clinical strains of Candida albicans.[9] Structure-activity relationship (SAR) studies revealed that the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents are crucial for their antifungal activity.[9]

In another study, a novel series of pyrazole derivatives were synthesized, and compound 3 was found to be highly active against the gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL).[10] Compound 4 from the same series was highly active against the gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL).[10]

Quantitative Antimicrobial Activity Data
Compound ClassOrganismActivity (MIC)Reference
Pyrazole derivative (Compound 3)Escherichia coli0.25 µg/mL[10]
Pyrazole derivative (Compound 4)Streptococcus epidermidis0.25 µg/mL[10]
Pyrazolylthiazole carboxylic acid (Compound 2h)Gram-positive bacteria6.25 µg/mL[11]
1,2,3-triazole-pyrazole hybrid (Compound 7e)Escherichia coli0.778 ± 0.009 µM[5]
1,2,3-triazole-pyrazole hybrid (Compound 7c)Pseudomonas aeruginosa0.743 ± 0.005 µM[5]
1,2,3-triazole-pyrazole hybrid (Compound 7c)Candida albicans0.743 ± 0.005 µM[5]

Enzyme Inhibition

Beyond their roles in anticancer and anti-inflammatory pathways, pyrazole derivatives have been investigated as inhibitors of various other enzymes.

Carbonic Anhydrase Inhibition

Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes.[12] The Ki values of these compounds were in the micromolar to nanomolar range, indicating potent inhibition. Molecular docking studies suggested that the sulfonamide group interacts with the Zn2+ ion in the active site of the hCA enzymes, which is crucial for their inhibitory activity.[12]

Carboxylesterase 2 (CES2) Inhibition

A series of pyrazolones were synthesized and found to be inhibitors of carboxylesterase 2 (CES2), an important drug-metabolizing enzyme.[13] Compound 27 , 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, exhibited strong CES2 inhibition with an IC50 value of 0.13 μM.[13] This compound was found to be a non-competitive inhibitor and also demonstrated the ability to inhibit adipogenesis in mouse preadipocytes.[13]

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

A general method for the synthesis of these compounds involves a two-step process:[6][7]

  • Formation of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives: Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the intermediate dioxo-ester.

  • Cyclization to Pyrazole: The intermediate dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

Synthesis_Workflow Diethyl Oxalate Diethyl Oxalate Step1 Claisen Condensation (Sodium Ethoxide) Diethyl Oxalate->Step1 Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Step1 Intermediate Dioxo-ester Intermediate Dioxo-ester Step1->Intermediate Dioxo-ester Hydrazine Hydrate Hydrazine Hydrate Step2 Cyclization (Glacial Acetic Acid) Hydrazine Hydrate->Step2 Final Pyrazole-3-carboxylate Ester Final Pyrazole-3-carboxylate Ester Step2->Final Pyrazole-3-carboxylate Ester Intermediate Dixo-ester Intermediate Dixo-ester Intermediate Dixo-ester->Step2

Figure 3: General synthesis workflow for pyrazole-3-carboxylate esters.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-3-carboxylate ester derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of compounds.

  • Animal Dosing: Rats are administered the test compound (e.g., pyrazole-3-carboxylate ester) or a reference drug (e.g., indomethacin) intraperitoneally or orally.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: A serial dilution of the pyrazole-3-carboxylate ester derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Pyrazole-3-carboxylate esters and their derivatives represent a highly versatile and biologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their ability to inhibit specific enzymes, underscores their vast therapeutic potential. The continued exploration of this chemical scaffold, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with these promising molecules.

References

An In-depth Technical Guide to 4-Aminopyrazole Core Structures for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This core structure serves as a crucial building block for the design and synthesis of a wide array of therapeutic agents, most notably potent kinase inhibitors.[3] Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an ideal framework for developing targeted therapies for cancer, inflammatory disorders, and other diseases. This guide provides a comprehensive overview of the 4-aminopyrazole core, including its synthesis, key derivatives, and its role in modulating critical signaling pathways.

Synthesis of the 4-Aminopyrazole Core

Several synthetic routes have been established for the preparation of the 4-aminopyrazole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Two common and effective strategies for synthesizing the 4-aminopyrazole scaffold are the Thorpe-Ziegler cyclization of dinitriles and the reduction of 4-nitropyrazoles.

1. Thorpe-Ziegler Cyclization: This intramolecular condensation of a dinitrile in the presence of a base is a powerful method for constructing the pyrazole ring with a 4-amino substituent. The reaction proceeds through the formation of a cyclic enaminonitrile, which then tautomerizes to the more stable 4-aminopyrazole.[4][5]

2. Reduction of 4-Nitropyrazoles: This approach involves the initial synthesis of a 4-nitropyrazole, which is then reduced to the corresponding 4-aminopyrazole. The nitration of pyrazoles typically occurs at the 4-position, and the subsequent reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,3-diaryl-1H-pyrazole-5-carbonitrile via Thorpe-Ziegler Cyclization [4]

This protocol outlines a general procedure for the synthesis of 4-aminopyrazole derivatives from 2-arylhydrazono-2-arylethane nitriles.

Step 1: Preparation of 2-Arylhydrazono-2-arylethane nitriles.

  • Benzylcyanide or a substituted benzylcyanide is condensed with triethyl orthoformate and a secondary amine (e.g., piperidine or morpholine) to yield a 2-aryl-2-aminoacrylonitrile.

  • This intermediate is then coupled with an appropriate aromatic diazonium salt to afford the 2-arylhydrazono-2-arylethane nitrile.

Step 2: Thorpe-Ziegler Cyclization.

  • A mixture of the 2-arylhydrazono-2-arylethane nitrile (0.01 mol) and an α-halo compound (e.g., chloroacetonitrile, 0.011 mol) is stirred in dimethylformamide (20 mL) with potassium carbonate (2.0 g) at 90 °C for 1 hour.

  • The reaction mixture is cooled and poured into water (60 mL).

  • The precipitated solid product, the 4-aminopyrazole derivative, is collected by filtration, washed with cold water, and recrystallized from ethanol.

Protocol 2: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles from 4-Nitropyrazole [6]

This protocol provides a practical route to N1-alkylated 4-aminopyrazoles.

Step 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction.

  • To a solution of 4-nitropyrazole (1.0 eq), an alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1-alkyl-4-nitropyrazole.

Step 2: Reduction of the Nitro Group.

  • The 1-alkyl-4-nitropyrazole (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the 1-alkyl-4-aminopyrazole.

4-Aminopyrazole Derivatives as Kinase Inhibitors

The 4-aminopyrazole scaffold is a cornerstone in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Targeting the JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[7] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[3] 4-aminopyrazole derivatives have emerged as potent inhibitors of JAK kinases.[3]

Key JAK Inhibitors with a 4-Aminopyrazole Core:

A number of 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAK inhibitors.[3] For instance, compounds with specific substitutions on the pyrazole and linked heterocyclic rings have demonstrated nanomolar IC50 values against JAK1, JAK2, and JAK3.[3]

Table 1: Inhibitory Activity of Selected 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [3]

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f H4-(methylsulfonyl)phenyl3.42.23.5
11b H4-((dimethylamino)methyl)phenyl15.67.89.1
Targeting the CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[8] The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDK activity.[9] The 4-aminopyrazole core is a key feature in several potent CDK inhibitors, including the clinical candidate AT7519.[10][11]

AT7519: A Multi-CDK Inhibitor

AT7519 is a potent, ATP-competitive inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values in the nanomolar range.[12] It has demonstrated significant anti-proliferative activity in a variety of human tumor cell lines and has been investigated in clinical trials.[10][11] The mechanism of action of AT7519 involves the induction of cell cycle arrest and apoptosis.[9][10]

Table 2: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases [12]

KinaseIC50 (nM)
CDK1/cyclin B190
CDK2/cyclin A44
CDK2/cyclin E510
CDK4/cyclin D167
CDK6/cyclin D3660
CDK5/p3518

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by 4-aminopyrazole derivatives.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by 4-aminopyrazole derivatives.

CDK-Mediated Cell Cycle Regulation

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2_E CDK2 CDK2_E->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation Inhibitor 4-Aminopyrazole Inhibitor (e.g., AT7519) Inhibitor->CDK4_6 Inhibition Inhibitor->CDK2_E Inhibition

Caption: Simplified CDK pathway for G1/S transition, showing inhibition by 4-aminopyrazoles.

Experimental Methodologies for Compound Evaluation

The biological activity of 4-aminopyrazole derivatives is assessed through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors and their effects on cell viability.

In Vitro Kinase Inhibition Assay

LanthaScreen™ Eu Kinase Binding Assay Protocol (General) [13]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the fluorescent tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-aminopyrazole derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The 4-aminopyrazole core represents a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and favorable binding properties have led to the development of numerous potent and selective kinase inhibitors with significant therapeutic potential. The continued exploration of structure-activity relationships and the application of advanced screening methodologies will undoubtedly lead to the discovery of new and improved 4-aminopyrazole-based drugs for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the power of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the established cyclocondensation reaction between a substituted acrylate and ethylhydrazine. This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthesis workflow.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents. The specific target of this protocol, this compound, possesses key structural features, including an amino group and a carboxylate ester, which make it a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents. The presented synthesis route is efficient and proceeds through readily available starting materials.

Synthesis Pathway

The synthesis of this compound is achieved via a cyclocondensation reaction. The key starting materials are methyl 2-cyano-3-ethoxyacrylate and ethylhydrazine. The reaction proceeds in a suitable solvent, such as ethanol or toluene, and typically involves heating to drive the cyclization and formation of the pyrazole ring.

Synthesis_Workflow cluster_reagents Starting Materials Methyl_2_cyano_3_ethoxyacrylate Methyl 2-cyano- 3-ethoxyacrylate Reaction Cyclocondensation (Ethanol, Reflux) Methyl_2_cyano_3_ethoxyacrylate->Reaction Ethylhydrazine Ethylhydrazine Ethylhydrazine->Reaction Product Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate Reaction->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of similar amino-pyrazole carboxylates, providing an expected range for the synthesis of the title compound.

ParameterValueReference
Yield 65-99%[1]
Purity >95% (after purification)[2]
Melting Point 49-51 °C (for ethyl 2-cyano-3-ethoxyacrylate)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole derivatives.[1][3]

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate, with subsequent basification)

  • Anhydrous Ethanol

  • Toluene (optional solvent)

  • Sodium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of acrylate).

  • Reagent Addition: To the stirred solution, add ethylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed. If using an ethylhydrazine salt, it should be neutralized with a suitable base (e.g., sodium ethoxide) in ethanol prior to the addition of the acrylate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product may be a solid or a viscous oil.

  • Purification:

    • If a solid precipitates upon cooling or after solvent removal, it can be collected by filtration and washed with a small amount of cold ethanol or diethyl ether.

    • If further purification is required, the crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethylhydrazine is a toxic and potentially unstable compound. Handle with care and follow appropriate safety guidelines.

  • The reaction is heated to reflux, so ensure the apparatus is assembled correctly to avoid solvent loss and potential fire hazards.

This detailed protocol provides a robust method for the synthesis of this compound, a valuable building block for further chemical synthesis and drug discovery efforts. Researchers should adapt and optimize the conditions as needed based on their specific laboratory setup and available starting materials.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-Aminopyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are a pivotal class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. The 4-aminopyrazole-3-carboxylate core, in particular, is a valuable building block for the synthesis of various therapeutic agents, including kinase inhibitors. This document provides a detailed experimental procedure for the synthesis of ethyl 4-aminopyrazole-3-carboxylate, a common intermediate in drug discovery programs. The presented protocol is based on the widely employed condensation reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate. This method is known for its reliability and good yields.[1][2]

Key Synthetic Pathway

The synthesis of ethyl 4-aminopyrazole-3-carboxylate is typically achieved through a one-pot reaction involving the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine. The reaction proceeds through the formation of an initial adduct, followed by an intramolecular cyclization to yield the pyrazole ring.

Experimental Workflow

SynthesisWorkflow Start Starting Materials (Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate, Ethanol) Reaction Reaction Mixture (Stirring and Reflux) Start->Reaction Combine Workup Work-up (Solvent removal, Extraction, Washing) Reaction->Workup Cool Purification Purification (Crystallization) Workup->Purification Isolate crude Product Final Product (Ethyl 4-aminopyrazole-3-carboxylate) Purification->Product Dry

Caption: Experimental workflow for the synthesis of ethyl 4-aminopyrazole-3-carboxylate.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of ethyl 4-aminopyrazole-3-carboxylate.

ParameterValueReference
Starting Material Ethyl (ethoxymethylene)cyanoacetate[1]
Reagent Hydrazine hydrate[1]
Solvent Ethanol[1]
Reaction Time 4 hours (reflux)[1]
Yield 66-99%[1]
Appearance Light-yellow solid[1]
Melting Point 105-107 °C[3]
Molecular Formula C6H9N3O2[1]
Molecular Weight 155.15 g/mol [1]

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, an isomer of the target molecule, for which a detailed procedure is available.[1] The general principles of this synthesis are applicable to other isomers with appropriate starting materials.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (0.4 mol)

  • Hydrazine hydrate (100 mL)

  • Anhydrous ethanol (200 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Reaction vessel with reflux condenser and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol) to 200 mL of anhydrous ethanol.[1]

  • Reagent Addition: Slowly add 100 mL of hydrazine hydrate to the reaction mixture dropwise with stirring.[1]

  • Reaction Conditions: Heat the mixture to 80 °C over 30 minutes and then maintain at reflux for 4 hours.[1]

  • Solvent Removal: After the reaction is complete, remove the ethanol by distillation under reduced pressure using a rotary evaporator.[1]

  • Product Precipitation: Cool the concentrated residue to room temperature to allow the precipitation of a light yellow solid.[1]

  • Isolation and Washing: Filter the solid product and wash it with cold anhydrous ethanol.[1]

  • Extraction (optional): The aqueous layer from the filtrate can be extracted three times with ethyl acetate to recover any dissolved product. The organic phases can be combined, washed with brine, and dried over anhydrous sodium sulfate.[1]

  • Drying: Dry the final solid product under vacuum to obtain ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]

Alternative Synthetic Routes

While the above protocol is widely used, other methods for synthesizing aminopyrazole cores exist. These include:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4]

  • Synthesis from β-Ketonitriles: The reaction of β-ketonitriles with hydrazines is another common route to 3(5)-aminopyrazoles.[4]

  • Multi-component Reactions: Ugi condensation reactions can be employed to generate precursors for 4-aminopyrazoles.[4]

The choice of synthetic route may depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Phosphorus oxychloride, used in some alternative syntheses, is highly corrosive and reacts violently with water.[5]

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the aminopyrazole class. While not typically a potent kinase inhibitor in its own right, this molecule serves as a crucial intermediate and a valuable scaffold in the synthesis of more complex and potent kinase inhibitors. Its structural features, particularly the substituted pyrazole ring, are recognized as a "privileged scaffold" in medicinal chemistry for the development of targeted therapies.[1] The 4-amino-pyrazole-3-carboxylate core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.

This document provides an overview of the applications of this compound in kinase inhibitor research, focusing on its role as a synthetic precursor. It includes a summary of its known utility, a detailed synthetic protocol, and a representative kinase assay protocol for evaluating the final compounds it is used to create, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Application in Kinase Inhibitor Synthesis

This compound has been specifically identified as a key intermediate in the development of inhibitors targeting Fibroblast Growth Factor Receptor 3 (FGFR3).[2][3] The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling is implicated in various cancers, making it an important therapeutic target.[5]

The primary application of this compound is as a foundational building block. The amino group at the 4-position and the carboxylate at the 3-position of the pyrazole ring provide reactive handles for the introduction of various substituents to build more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

Quantitative Data Summary

As this compound is primarily used as a synthetic intermediate, there is limited publicly available data on its direct kinase inhibitory activity. Its significance lies in its incorporation into larger molecules with potent inhibitory profiles. For context, derivative compounds synthesized from similar 4-aminopyrazole scaffolds have demonstrated significant inhibitory activity against a range of kinases.

Kinase Target FamilyGeneral IC50 Range of DerivativesReference Compound Example
FGFRNanomolar to MicromolarFGFR3 Inhibitors (undisclosed IC50)
CDKNanomolarFN-1501
FLT3NanomolarCompound 8t
JNKNanomolar to MicromolarSR-3576

Note: The IC50 values presented are for complex derivatives synthesized using the aminopyrazole scaffold, not for this compound itself.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this intermediate involves the reduction of a nitro-precursor. The following protocol is adapted from documented synthetic procedures.[6]

Step 1: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Precursor) This step is assumed to be completed prior to the main synthesis.

Step 2: Reduction to this compound

  • Materials:

    • Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

    • Methanol (MeOH)

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Hydrogen source (e.g., H-Cube® system or Parr hydrogenator)

  • Procedure:

    • Dissolve methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (e.g., 1.75 g, 8.79 mmol) in methanol (88 mL).

    • Introduce the 10% Pd/C catalyst.

    • Perform the reduction under a hydrogen atmosphere. A two-stage process can be effective:

      • Initial reduction at room temperature with 20 bar of H₂ pressure.

      • Followed by reduction at 40°C with 40 bar of H₂ pressure to drive the reaction to completion.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the product as necessary, for example, by column chromatography, to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Nitro_Precursor Methyl 1-ethyl-4-nitro- 1H-pyrazole-3-carboxylate Dissolution Dissolve in Methanol Nitro_Precursor->Dissolution Catalyst Add 10% Pd/C Dissolution->Catalyst Reduction Hydrogenation (H2, pressure, temp) Catalyst->Reduction Filtration Filter to remove Catalyst Reduction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purification Evaporation->Purification Final_Product Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Representative Kinase Assay: FGFR3 Mobility Shift Assay

This protocol is a representative enzymatic assay to evaluate the inhibitory activity of compounds developed from the title intermediate against FGFR3. It is based on a mobility shift assay format.[2]

  • Materials:

    • Human FGFR3 wild type enzyme (cytoplasmic domain)

    • ATP

    • FL-peptide 30 substrate

    • Test compound (dissolved in DMSO)

    • Assay Buffer (100mM HEPES pH 7.4, 10mM MgCl₂, 0.003% Brij-35, 1mM DTT)

    • Stop solution

    • Microtiter plates

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

    • In a microtiter plate, add 2.5 µL of the test compound dilution (resulting in a 1% final DMSO concentration).

    • Prepare the enzyme solution by diluting the human FGFR3 enzyme in the assay buffer.

    • Prepare the substrate/ATP mix by adding FL-peptide 30 substrate and ATP to the assay buffer.

    • To initiate the reaction, add the enzyme solution and the substrate/ATP mix to the wells containing the test compound. The final reaction volume is typically 25 µL.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution.

    • Analyze the results using a suitable microfluidic mobility shift detection system. The ratio of phosphorylated to unphosphorylated substrate is measured.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic curve.

G cluster_assay Kinase Assay Workflow Compound_Prep Prepare Test Compound Dilution Series Assay_Setup Add Compound to Microtiter Plate Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction: Add Enzyme and Substrate/ATP Assay_Setup->Reaction_Start Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Start Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Analysis Analyze via Mobility Shift Reaction_Stop->Analysis Data_Processing Calculate % Inhibition and IC50 Analysis->Data_Processing

Caption: General workflow for an FGFR3 mobility shift kinase assay.

Signaling Pathway Context: FGFR Signaling

The ultimate goal of synthesizing inhibitors from this compound is to modulate signaling pathways dysregulated in disease. The FGFR signaling cascade is a primary example. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, triggering several downstream pathways critical for cell survival and proliferation, including the RAS-MAPK and PI3K-AKT pathways.[7] An effective inhibitor would block the initial phosphorylation event, thereby preventing the activation of these downstream signals.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation Inhibitor FGFR Inhibitor (derived from scaffold) Inhibitor->FGFR Blocks FRS2 FRS2 P1->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (MEK, ERK) RAS->MAPK_Pathway Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_Pathway->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable chemical entity in the field of drug discovery, particularly for the development of kinase inhibitors. While it does not possess significant intrinsic inhibitory activity, its utility as a versatile synthetic intermediate for creating potent and selective inhibitors, such as those targeting the FGFR pathway, is well-documented. The protocols and information provided herein are intended to guide researchers in the application of this compound in the design and synthesis of novel kinase-targeted therapeutics.

References

Application Notes and Protocols for Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the aminopyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of aminopyrazoles, in particular, have garnered significant attention in drug discovery due to their versatile biological activities, including anti-inflammatory, analgesic, and potent kinase inhibitory properties.[2][4][5] This document provides detailed application notes and experimental protocols relevant to the use of this compound as a key building block in the development of novel therapeutics.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its primary applications in drug discovery are centered on its utility as a scaffold for developing kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition:

The aminopyrazole core is a well-recognized hinge-binding motif for various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Derivatives of this compound can be synthesized to target specific kinases implicated in tumorigenesis.

  • FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) are key targets in the treatment of AML. The 4-amino group of the pyrazole core can be further functionalized to introduce moieties that interact with the deep hydrophobic pocket of these kinases, leading to potent and selective inhibition.

  • FGFR Inhibition in Various Cancers: Fibroblast Growth Factor Receptors (FGFRs) are another class of receptor tyrosine kinases whose aberrant signaling can drive tumor growth. Aminopyrazole derivatives have shown promise as inhibitors of both wild-type and mutant forms of FGFRs.

  • Other Kinase Targets: The versatility of the aminopyrazole scaffold allows for its adaptation to target a wide array of other kinases, including those in the PCTAIRE subfamily, by modifying the substituents on the pyrazole ring and the carboxylate group.[4]

Anti-inflammatory Activity:

The pyrazole nucleus is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of aminopyrazole carboxylates have been investigated for their potential to inhibit key mediators of inflammation. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other signaling pathways involved in the inflammatory response.[5]

Quantitative Data

While specific biological data for this compound is not extensively available in the public domain as it is primarily a synthetic intermediate, the following table summarizes the activity of structurally related aminopyrazole derivatives, highlighting the potential of this chemical class.

Compound IDStructureTarget/AssayIC50/ActivityReference
FN-1501 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamideFLT32.33 nM
CDK21.02 nM
MV4-11 cell proliferation0.008 µM
Compound 8t A 1H-pyrazole-3-carboxamide derivativeFLT30.089 nM
CDK2/40.719/0.770 nM
MV4-11 cell proliferation1.22 nM
Compound 10q A biphenyl substituted pyrazoyl-urea derivativeFLT3230 nM
MOLM-14 cell proliferation18 nM
LQFM-008 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl esterCarrageenan-induced paw edemaReduced edema at 15 and 30 mg/kg[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure described in patent EP 3529241 B1.[3]

Step 1: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

  • This step is assumed to be completed as the starting material for the final step. The synthesis of N-alkylated pyrazoles can be achieved through the Knorr pyrazole synthesis or related methods.[1][2]

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.75 g, 8.79 mmol) in methanol (88 mL).

  • Hydrogenation: The reduction is performed using a continuous-flow hydrogenation reactor (e.g., H-Cube®) with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.

  • Reaction Conditions:

    • Initial pass: 1 mL/min flow rate, room temperature, 20 bar H₂ pressure.

    • Second pass: 1 mL/min flow rate, 40 °C, 40 bar H₂ pressure.

  • Work-up: The resulting solution containing the product, this compound, can be used directly for subsequent reactions or concentrated under reduced pressure to isolate the crude product, which can be purified by crystallization or chromatography.

General Protocol for a Kinase Inhibition Assay (Hot-Spot℠ Assay)

This is a generalized protocol for determining the inhibitory activity of compounds against a specific kinase.

  • Reagents: Kinase, substrate (e.g., a generic peptide or protein), ATP (radiolabeled [γ-³³P]-ATP), and test compound.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for a Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration compared to the control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Visualizations

Synthesis Workflow

G Synthesis of this compound start Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate reagents H2, 10% Pd/C Methanol start->reagents Reduction product This compound reagents->product

Caption: Synthesis of the target compound via reduction.

Experimental Workflow for Kinase Inhibitor Screening

G Kinase Inhibitor Screening Workflow compound Test Compound (e.g., Pyrazole Derivative) primary_assay Primary Biochemical Assay (e.g., Kinase Inhibition Assay) compound->primary_assay ic50 Determine IC50 primary_assay->ic50 cell_based_assay Cell-Based Assay (e.g., Cell Proliferation) ic50->cell_based_assay Active Compounds gi50 Determine GI50/IC50 cell_based_assay->gi50 downstream Downstream Signaling Analysis (e.g., Western Blot) gi50->downstream Potent Compounds lead_opt Lead Optimization downstream->lead_opt G Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream Downstream Signaling (e.g., STAT5, ERK, AKT) RTK->Downstream Phosphorylation Cascade Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->RTK

References

Application Notes & Protocols for the Characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Accurate and thorough analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 90-110 °C
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information about its chemical structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HPyrazole C5-H
~5.0br s2H-NH₂
~4.1q2H-CH₂-CH₃
~3.8s3H-OCH₃
~1.4t3H-CH₂-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~148Pyrazole C3
~138Pyrazole C5
~130Pyrazole C4
~51-OCH₃
~45-CH₂-CH₃
~15-CH₂-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay of 5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound Dissolve Dissolve Sample->Dissolve Solvent 0.6 mL CDCl3 Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Raw_Data Raw FID Data Acquire_1H->Raw_Data Acquire_13C->Raw_Data Processing Fourier Transform, Phase & Baseline Correction Raw_Data->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Predicted Mass Spectrometry Data (ESI+)
m/zAssignment
170.09[M+H]⁺
192.07[M+Na]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Analysis cluster_analysis Data Interpretation Sample ~1 mg/mL in Methanol Infusion Direct Infusion or LC Inlet Sample->Infusion ESI_Source Electrospray Ionization (Positive Mode) Infusion->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Determine Molecular Weight & Fragmentation Pattern Mass_Spectrum->Analysis

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantification. A reverse-phase method is generally suitable for this type of molecule.[3][4]

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in methanol (1 mg/mL). Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow Sample_Prep Prepare Sample (0.1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection at 254 nm Separation->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretch (amine)
2980-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1620MediumN-H bend (amine)
~1580MediumC=N, C=C stretch (pyrazole ring)
~1250StrongC-O stretch (ester)
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Interpretation Sample ~1-2 mg of Compound Grind Grind Together Sample->Grind KBr ~100 mg KBr KBr->Grind Press Press into Pellet Grind->Press FTIR_Spectrometer FTIR Spectrometer Press->FTIR_Spectrometer Acquire_BG Acquire Background FTIR_Spectrometer->Acquire_BG Acquire_Sample Acquire Sample Spectrum FTIR_Spectrometer->Acquire_Sample FTIR_Spectrum FTIR Spectrum Acquire_Sample->FTIR_Spectrum Analysis Identify Functional Groups FTIR_Spectrum->Analysis

Caption: Workflow for FTIR analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.

Theoretical Elemental Composition for C₇H₁₁N₃O₂
ElementTheoretical %
Carbon (C)49.69
Hydrogen (H)6.55
Nitrogen (N)24.84
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.[5]

EA_Logical_Relationship Compound Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate (C₇H₁₁N₃O₂) Elemental_Analysis Elemental Analysis Compound->Elemental_Analysis Theoretical_Values Theoretical %C, %H, %N Compound->Theoretical_Values Experimental_Values Experimental %C, %H, %N Elemental_Analysis->Experimental_Values Comparison Comparison (within ±0.4%) Experimental_Values->Comparison Theoretical_Values->Comparison Confirmation Empirical Formula Confirmed Comparison->Confirmation

References

Application Note: 1H NMR Analysis of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Purpose: This document provides a detailed protocol for the structural elucidation of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and an interpretation of the expected spectrum.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceutically active compounds.[1][2] Accurate structural characterization is crucial for quality control, reaction monitoring, and understanding structure-activity relationships. 1H NMR spectroscopy is a primary analytical technique for the unambiguous structural confirmation of such organic molecules by providing detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Molecular Structure and Predicted Proton Assignments

The structure of this compound contains several distinct proton environments, which are expected to produce a characteristic 1H NMR spectrum. The key proton groups are the ethyl group at the N1 position, the methyl ester group, the amino group, and the lone proton on the pyrazole ring.

Caption: Structure of this compound with proton labels.

Predicted 1H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and integration values for the titled compound, assuming the spectrum is recorded in deuterated chloroform (CDCl3).

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
(a) -CH2CH3 ~1.45Triplet (t)3H~7.2
(b) -CH2 CH3~4.10Quartet (q)2H~7.2
(c) -COOCH3 ~3.80Singlet (s)3H-
(d) -NH2 ~4.50Broad Singlet (br s)2H-
(e) Pyrazole C5-H ~7.50Singlet (s)1H-

Note: Chemical shifts (δ) are predicted and may vary based on solvent, concentration, and temperature. The amino (-NH2) proton signal is often broad and its chemical shift is highly dependent on experimental conditions.

Experimental Protocols

Sample Preparation

A properly prepared sample is critical for obtaining a high-quality NMR spectrum. The sample should be a homogeneous solution free of any particulate matter.[3]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3, 99.8 atom % D)

  • Internal standard (e.g., Tetramethylsilane, TMS, 0.03% v/v)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vial and balance

Procedure:

  • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3 with TMS) to the vial.[3][4]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette to create a filter.

  • Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any suspended particles.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard 1D proton NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueDescription
Spectrometer 400 MHzField strength of the instrument.
Pulse Program zg30 or PROTON1A standard 1D proton experiment with a 30° or 90° pulse.[5][6]
Solvent CDCl3The deuterated solvent used for the sample.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width (SW) 16 ppm (-2 to 14 ppm)The frequency range to be observed.[7]
Number of Scans (NS) 8 to 16Signal averaging to improve signal-to-noise. A minimum of 8 is often used to reduce artifacts.[8]
Acquisition Time (AQ) ~3.0 sThe duration for which the signal (FID) is recorded.[6][8]
Relaxation Delay (D1) 1.5 - 2.0 sA delay between scans to allow for spin-lattice relaxation.[6][9]
Receiver Gain (RG) Auto-adjustedThe signal amplification level, typically set automatically by the spectrometer.[5]
Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. If TMS is used, its signal is set to 0.00 ppm. Alternatively, the residual solvent peak can be used as a reference (e.g., CDCl3 at 7.26 ppm).[10]

  • Integration: The area under each peak is integrated to determine the relative ratio of protons.

Workflow Visualization

The following diagram illustrates the overall workflow for the 1H NMR analysis.

Caption: General experimental workflow for 1H NMR analysis.

Disclaimer: The 1H NMR data presented in this document is predicted based on established chemical shift principles and data from analogous structures. Actual experimental values may differ. This protocol serves as a guideline and may require optimization based on the specific instrumentation and sample characteristics.

References

Application Notes: Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target.[1][2] These initial hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, make it an attractive core for fragment libraries.[4]

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a representative pyrazole-based fragment. Its structure incorporates key features for molecular recognition: hydrogen bond donors (amino group, N-H of the pyrazole ring) and acceptors (pyrazole nitrogen, carbonyl oxygen), along with vectors for synthetic elaboration (the ester and ethyl groups). These characteristics make it an ideal candidate for screening against a wide range of protein targets, particularly kinases, proteases, and protein-protein interaction interfaces.

Hypothetical Screening Cascade and Data

This section presents illustrative data from a hypothetical fragment-based screening campaign targeting a protein kinase. This compound (Fragment ID: PYZ-001) is included as part of a larger fragment library. The workflow proceeds from a primary thermal shift assay to secondary validation using biophysical methods.

Table 1: Illustrative Quantitative Data from a Fragment Screening Cascade

Fragment IDStructureMW (Da)Primary Screen: ΔTm (°C)Secondary Screen: K_D (μM) by SPRLigand Efficiency (LE)
PYZ-001 This compound 183.2 +2.1 450 0.35
PYZ-002Phenylpyrazole144.2+1.58000.31
IND-005Indazole118.1+2.52000.44
PYR-010Aminopyrimidine95.1+1.2>1000N/A

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments in the screening cascade are provided below.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Target protein (e.g., Kinase X) at 2 mg/mL in Assay Buffer.

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library, including PYZ-001, as 100 mM DMSO stocks.

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in Assay Buffer. The final concentrations per 20 µL reaction will be 2 µM protein and 5x SYPRO Orange.

  • Fragment Dispensing: Using an acoustic dispenser or manual pipette, add 40 nL of each 100 mM fragment stock to individual wells of the PCR plate. This results in a final fragment concentration of 200 µM. For the negative control, add 40 nL of DMSO.

  • Protein Addition: Add 19.96 µL of the protein/dye master mix to each well.

  • Sealing and Centrifugation: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a melt curve protocol:

    • Equilibrate at 25°C for 2 minutes.

    • Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.

    • Continuously monitor fluorescence during the temperature ramp.

  • Data Analysis:

    • Calculate the melting temperature (Tm) for each well by fitting the sigmoidal melt curve to determine the inflection point.

    • Calculate the change in melting temperature (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO).

    • A ΔTm of ≥ 2 standard deviations above the mean of the plate (or a predefined cutoff, e.g., +1.5°C) is considered a primary hit.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of primary hits to the target protein and determine the dissociation constant (K_D).[5][6]

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO.

  • Target protein at 50 µg/mL in Immobilization Buffer.

  • Fragment hits (e.g., PYZ-001) prepared in a dilution series (e.g., 1000 µM to 15.6 µM) in Running Buffer.

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target protein over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be activated and deactivated without protein immobilization.

  • Binding Analysis:

    • Equilibrate the system with Running Buffer.

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the fragment over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).

    • Between cycles, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D = kd/ka).

    • Alternatively, for fragments with fast kinetics, perform an equilibrium analysis by plotting the response at equilibrium against the fragment concentration and fitting to a steady-state affinity model.

Protocol 3: Orthogonal Hit Confirmation by NMR Spectroscopy

Objective: To confirm fragment binding in solution using a ligand-observed NMR technique, such as Saturation Transfer Difference (STD) NMR.[5]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Target protein.

  • Fragment hit (e.g., PYZ-001).

  • NMR Buffer: 50 mM Phosphate Buffer pH 7.4 in 99.9% D₂O, 150 mM NaCl.

Methodology:

  • Sample Preparation: Prepare two NMR samples:

    • Sample 1 (Test): 10-20 µM target protein and 1 mM fragment in NMR buffer.

    • Sample 2 (Control): 1 mM fragment alone in NMR buffer.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.

    • On the test sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a protein resonance far from any fragment signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region far from both protein and fragment signals (e.g., 40 ppm).

    • Use a train of Gaussian pulses for selective saturation with a total saturation time of ~2 seconds.

  • Data Processing and Analysis:

    • Process both the on- and off-resonance spectra identically.

    • Calculate the difference spectrum: STD Spectrum = Off-resonance Spectrum - On-resonance Spectrum.

    • Signals that appear in the STD spectrum belong to the fragment and confirm that it is receiving saturation from the protein, indicating binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein.

Visualizations

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Hit-to-Lead FragLib Fragment Library (e.g., 2000 fragments) PrimaryScreen Primary Screen (e.g., DSF, MST) FragLib->PrimaryScreen High Throughput PrimaryHits Primary Hits (Hit Rate ~3-10%) PrimaryScreen->PrimaryHits Identify binders SecondaryScreen Secondary Screen (e.g., SPR, NMR) PrimaryHits->SecondaryScreen Confirm binding & determine affinity ConfirmedHits Confirmed Hits SecondaryScreen->ConfirmedHits Structural Structural Biology (X-ray, Cryo-EM) ConfirmedHits->Structural Determine binding mode SBDD Structure-Based Design & Chemistry Structural->SBDD Lead Lead Compound (Improved Potency) SBDD->Lead Iterative Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Caption: Hypothetical binding mode of a pyrazole fragment in a protein active site.

References

Application Notes and Protocols for the Derivatization of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a versatile scaffold for generating compound libraries for Structure-Activity Relationship (SAR) studies. The protocols outlined below detail key chemical transformations at the 4-amino and 3-carboxylate positions, enabling the exploration of chemical space around this privileged pyrazole core. Such studies are crucial in medicinal chemistry for the discovery and optimization of novel therapeutic agents, particularly in the area of kinase inhibition.[1][2][3]

Introduction

The 4-aminopyrazole scaffold is a key pharmacophore found in numerous biologically active compounds, demonstrating a wide range of activities including kinase inhibition.[1][2][3] The derivatization of this compound at two key positions—the 4-amino group and the 3-ester group—allows for the systematic modification of its physicochemical and structural properties. This enables a thorough investigation of the SAR, guiding the design of more potent and selective drug candidates. The following protocols provide methodologies for N-acylation and N-sulfonylation of the amino group, and for the conversion of the methyl ester to a diverse library of amides.

Experimental Workflows

The derivatization of the parent compound can be strategically planned to generate a library of analogs. The workflow typically involves two main branches: modification of the 4-amino group and modification of the 3-carboxylate group.

experimental_workflow cluster_amino 4-Amino Group Derivatization cluster_carboxylate 3-Carboxylate Group Derivatization parent Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate acyl_chloride Acyl Chloride/Anhydride parent->acyl_chloride Acylation sulfonyl_chloride Sulfonyl Chloride parent->sulfonyl_chloride Sulfonylation hydrolysis Hydrolysis (LiOH or NaOH) parent->hydrolysis acylated_product 4-Acylamino Derivatives acyl_chloride->acylated_product sulfonated_product 4-Sulfonylamino Derivatives sulfonyl_chloride->sulfonated_product carboxylic_acid 4-Amino-1-ethyl-1H-pyrazole- 3-carboxylic Acid hydrolysis->carboxylic_acid coupling_reagents Amine (R2-NH2) + Coupling Reagents (EDC, HOBt) carboxylic_acid->coupling_reagents amide_product 4-Amino-1-ethyl-1H-pyrazole- 3-carboxamide Derivatives coupling_reagents->amide_product

Caption: General workflow for the derivatization of the pyrazole scaffold.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate of the carboxylic acid will form. Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 4-Amino-1-ethyl-1H-pyrazole-3-carboxamides

This protocol details the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine using common coupling reagents.

Materials:

  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Desired amine (R-NH2) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).[2]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and purify by column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: N-Acylation of the 4-Amino Group

This protocol describes the acylation of the 4-amino group using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-acylated pyrazole.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents representative SAR data for a series of aminopyrazole derivatives as c-Jun N-terminal kinase 3 (JNK3) inhibitors.[1] This data illustrates how modifications to the pyrazole scaffold can significantly impact biological activity.

CompoundR1 (at 4-amino)R2 (at 3-carboxamide)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
1 H4-Methyl-pyridin-2-yl1528018.7
2 H2-Methyl-pyridin-4-yl56>1000>17.8
3 H6-Methyl-pyridin-2-yl2545018.0
4 H4,6-Dimethyl-pyridin-2-yl1225020.8
5 H4-Trifluoromethyl-pyridin-2-yl815018.8
6 H5-Chloro-4-methyl-pyridin-2-yl710014.3
7 Acetyl4-Methyl-pyridin-2-yl>1000>1000-

Data is adapted from a study on aminopyrazole-based JNK3 inhibitors and serves as a representative example.[1]

Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and neurodegeneration.[1][3] The diagram below illustrates a simplified JNK signaling cascade.

jnk_pathway stress Stress Stimuli (e.g., Cytokines, UV) jnkkk MAPKKK (e.g., MEKK1, ASK1) stress->jnkkk jnkk MAPKK (MKK4, MKK7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Gene Expression cjun->apoptosis inhibitor Aminopyrazole Inhibitor inhibitor->jnk

Caption: Simplified JNK signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you resolve experimental challenges.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors.[1] Key areas to investigate include:

  • Incomplete Reaction: The cyclization reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider increasing the reaction time or temperature. Refluxing the reaction mixture is often necessary for these types of condensation reactions.[1][2][3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[1] In the synthesis of substituted pyrazoles, the formation of a regioisomeric byproduct is a primary concern (see Q2).

  • Suboptimal Reagent Quality: The purity of starting materials, particularly ethyl (ethoxymethylene)cyanoacetate and ethylhydrazine, is critical. Impurities can interfere with the reaction.

    • Solution: Ensure starting materials are pure and dry. Ethyl (ethoxymethylene)cyanoacetate is sensitive to moisture and can hydrolyze.[4]

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps.

    • Solution: Optimize the purification protocol. If using column chromatography, select a solvent system with appropriate polarity to ensure good separation. If recrystallizing, perform small-scale solvent screening to find a system that provides high recovery of pure crystals.

Q2: I am observing a mixture of two products. How can I improve the regioselectivity to favor the desired 1-ethyl-4-amino isomer?

A2: The reaction of an unsymmetrical hydrazine (like ethylhydrazine) with a β-alkoxy-α,β-unsaturated nitrile can lead to two regioisomers: the desired 1-ethyl-4-amino product and the 2-ethyl-3-amino isomer. The formation of these isomers depends on which nitrogen atom of ethylhydrazine initially attacks the electrophilic carbon.

  • Reaction Mechanism and Selectivity: The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by cyclization and elimination of ethanol. The regioselectivity is often influenced by steric and electronic factors.

    • Steric Hindrance: The less sterically hindered nitrogen of ethylhydrazine is generally favored for the initial nucleophilic attack.

    • Reaction Conditions: The choice of solvent and the presence of a catalyst can influence the ratio of isomers. While specific studies on this exact reaction are limited, in related syntheses, basic conditions can sometimes alter the regioselectivity.[5]

  • Strategies for Improving Regioselectivity:

    • Control Temperature: Lowering the reaction temperature during the addition of ethylhydrazine may enhance selectivity by favoring the kinetically controlled product.

    • Stepwise Addition: Adding the ethylhydrazine solution dropwise to the solution of ethyl (ethoxymethylene)cyanoacetate can help maintain a low concentration of the hydrazine and may improve selectivity.[2]

    • pH Control: In some pyrazole syntheses, neutralizing the reaction mixture before cyclization can be beneficial, although this is more common when strong bases are used in preceding steps.[6]

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, the undesired regioisomer, and potential hydrolysis products.

  • Unreacted Ethyl (ethoxymethylene)cyanoacetate: This starting material can often be removed with a nonpolar wash during the workup or will elute early during column chromatography.

  • Undesired Regioisomer (Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate): This is often the most challenging impurity to remove as it has very similar physical properties to the desired product.

    • Solution - Column Chromatography: Careful selection of the stationary phase (e.g., silica gel) and a finely tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separation.

    • Solution - Recrystallization: If a suitable solvent system can be found where the two isomers have different solubilities, fractional crystallization may be effective. This often requires significant trial and error.

  • Hydrolyzed Byproducts: If moisture is present, the ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: These acidic impurities can typically be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the cyclocondensation reaction between ethyl (ethoxymethylene)cyanoacetate and ethylhydrazine.[6][7] The reaction involves the addition of the hydrazine to the activated alkene, followed by an intramolecular cyclization onto the nitrile group, with the subsequent elimination of ethanol to form the aromatic pyrazole ring.

Q2: What reaction conditions are typically recommended?

A2: This reaction is generally performed in a protic solvent like ethanol.[2][3] The mixture is often heated to reflux for several hours to ensure the reaction goes to completion.[2][3] The product may precipitate upon cooling or after partial removal of the solvent.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Hydrazine derivatives, including ethylhydrazine, are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethyl (ethoxymethylene)cyanoacetate can be an irritant.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and for distinguishing between the desired 4-amino and the undesired 5-amino regioisomers. The chemical shifts and coupling patterns of the pyrazole ring proton and the ethyl group will be distinct for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H stretching), the ester (C=O stretching), and the nitrile group (C≡N, if any starting material remains).

  • Melting Point: A sharp melting point is a good indicator of purity.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
EntrySolventCatalyst (equiv.)Temperature (°C)Time (h)Yield (%)Reference Principle
1EthanolNone80 (Reflux)6~65-75[3]
2THFK₂CO₃ (1.5)66 (Reflux)12Variable[8]
3DMFNaH (1.0)1004Variable[9]
4EthanolAcetic Acid (cat.)80 (Reflux)8~70-80[1]

Note: Yields are highly substrate-dependent. This table illustrates common conditions explored in pyrazole synthesis optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate

This protocol is a representative procedure based on the common cyclocondensation reaction. The synthesis of the methyl ester follows the same procedure, substituting methyl (ethoxymethylene)cyanoacetate.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)

  • Ethylhydrazine (as a solution, e.g., ~30-40% in water or as oxalate/sulfate salt with base) (1.1 equiv)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate in anhydrous ethanol (~5-10 mL per gram of starting material).

  • To the stirred solution, add the ethylhydrazine solution dropwise at room temperature over 15-20 minutes. If using a salt form of ethylhydrazine, pre-mix it with an equivalent amount of a base like triethylamine or sodium acetate in ethanol. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours.[2][3]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting ethyl (ethoxymethylene)cyanoacetate spot has disappeared.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.[2]

  • Dry the product under vacuum to obtain the crude ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

  • If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Reaction_Pathway SM1 Ethyl (ethoxymethylene)cyanoacetate Intermediate Addition-Cyclization Intermediate SM1->Intermediate + SM2 Ethylhydrazine SM2->Intermediate Product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate Intermediate->Product - EtOH Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Reaction Incomplete? Start->CheckReaction CheckPurity Impurity Detected? CheckReaction->CheckPurity No ActionTime Increase Reaction Time or Temperature CheckReaction->ActionTime Yes ActionReagents Verify Starting Material Purity CheckPurity->ActionReagents No CheckIsomers Regioisomers Present? CheckPurity->CheckIsomers Yes End Pure Product, Improved Yield ActionTime->End ActionOptimize Optimize Purification (Chromatography/Recrystallization) ActionOptimize->End ActionReagents->End CheckIsomers->ActionOptimize No ActionTemp Lower Addition Temp. Control Addition Rate CheckIsomers->ActionTemp Yes ActionTemp->ActionOptimize Experimental_Workflow Start Start Reagents 1. Dissolve Ethyl (ethoxymethylene) -cyanoacetate in Ethanol Start->Reagents Addition 2. Add Ethylhydrazine Dropwise Reagents->Addition Reaction 3. Heat to Reflux (4-6 hours) Addition->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Cool & Concentrate Solvent Monitoring->Workup Reaction Complete Isolation 6. Induce Crystallization & Filter Solid Workup->Isolation Purification 7. Purify by Recrystallization or Chromatography Isolation->Purification Analysis 8. Characterize Product (NMR, MS, MP) Purification->Analysis End End Analysis->End

References

common side reactions in the synthesis of 4-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 4-aminopyrazoles. The following information is intended to help you diagnose and resolve issues in your experimental work, leading to improved yields and purity of your target compounds.

FAQs: Common Side Reactions and Solutions

Here we address the most frequently encountered challenges in 4-aminopyrazole synthesis.

Issue 1: My reaction yields a mixture of regioisomers (e.g., 3-amino and 5-aminopyrazoles) when synthesizing substituted pyrazoles.

This is the most common side reaction, particularly when using monosubstituted hydrazines. The formation of regioisomers is governed by the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.[1]

  • Q: How can I selectively synthesize the 5-aminopyrazole isomer?

    A: To favor the thermodynamically more stable 5-aminopyrazole, you should employ conditions that allow for equilibrium to be reached. This typically involves using neutral or acidic conditions at elevated temperatures.[1] Toluene with a catalytic amount of acetic acid at reflux is a common system for achieving this selectivity.[1]

  • Q: How can I selectively synthesize the 3-aminopyrazole isomer?

    A: The 3-aminopyrazole is generally the kinetically favored product. Its formation is promoted by using a strong base at low temperatures, which deprotonates the hydrazine, increasing the nucleophilicity of the substituted nitrogen and favoring a rapid, irreversible cyclization.[2] A common method involves the use of sodium ethoxide in ethanol at 0°C.[1][2]

  • Q: Can the choice of solvent influence regioselectivity?

    A: Yes, the solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.

Issue 2: I am isolating uncyclized hydrazone intermediates from my reaction mixture.

This issue arises from incomplete cyclization of the intermediate hydrazone.

  • Q: What causes the formation of stable hydrazone intermediates?

    A: This can occur if the cyclization step is slow or reversible under the reaction conditions. The stability of the hydrazone can also play a role.

  • Q: How can I drive the reaction to completion and promote cyclization?

    A: Increasing the reaction temperature or extending the reaction time can often promote cyclization. If using acidic conditions, ensuring a sufficient amount of acid catalyst is present can also be beneficial. In some cases, switching to a higher-boiling point solvent may be necessary to achieve the required temperature for cyclization.

Issue 3: I am observing N-acetylation of my aminopyrazole product.

This side reaction is common when using acetic acid as a solvent, especially at high temperatures.[1]

  • Q: Under what conditions does N-acetylation occur?

    A: Prolonged heating of aminopyrazoles in acetic acid can lead to the formation of an N-acetylated amide byproduct.

  • Q: How can I prevent N-acetylation?

    A: If N-acetylation is a problem, consider using a non-acetylating solvent like toluene or xylene with a catalytic amount of a different acid (e.g., p-toluenesulfonic acid). If acetic acid is necessary as a solvent, minimizing the reaction time and temperature can help reduce the extent of this side reaction.

Issue 4: My 5-aminopyrazole is reacting further to form fused heterocyclic byproducts.

5-Aminopyrazoles are versatile binucleophiles and can undergo subsequent reactions, particularly under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[1]

  • Q: What reaction conditions favor the formation of these fused byproducts?

    A: High temperatures and the presence of other reactive species in the reaction mixture can promote the formation of these fused systems. For example, reaction with β-diketones or other 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines.

  • Q: How can I avoid the formation of these fused heterocycles?

    A: Careful control of reaction temperature and stoichiometry is crucial. Once the desired aminopyrazole is formed, it should be isolated or the reaction should be quenched before proceeding with further transformations. If the starting materials for the aminopyrazole synthesis can also react with the product, a slow addition of one of the starting materials can help to maintain its low concentration and minimize side reactions.

Issue 5: I am observing the formation of bis-pyrazole impurities in the synthesis of 4-aminopyrazol-5-ols.

The free base of 4-aminopyrazol-5-ol can be unstable and prone to oxidation, leading to the formation of dimeric impurities such as bis-[5-hydroxy-1-phenyl-3-(polyfluoroalkyl)-1H-pyrazol-4-yl]imines.

  • Q: What causes the formation of these bis-pyrazole byproducts?

    A: The free amine of the 4-aminopyrazol-5-ol is susceptible to oxidation, which can lead to the coupling of two pyrazole molecules.

  • Q: How can I minimize the formation of these impurities?

    A: It is often advantageous to synthesize and isolate the 4-aminopyrazol-5-ol as a more stable salt, such as a hydrochloride salt. This can be achieved by performing the reduction of the precursor (e.g., a 4-hydroxyimino or 4-nitroso pyrazole) in the presence of an acid.

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Substituted Aminopyrazole Synthesis

This guide provides a systematic approach to controlling the regioselectivity of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophilic precursor.

Troubleshooting Workflow for Regioselectivity

start Start: Mixture of 3- and 5-aminopyrazole regioisomers check_target Identify Target Isomer start->check_target target_5_amino Target: 5-Aminopyrazole (Thermodynamic Product) check_target->target_5_amino 5-amino target_3_amino Target: 3-Aminopyrazole (Kinetic Product) check_target->target_3_amino 3-amino thermodynamic_conditions Apply Thermodynamic Conditions: - Neutral or acidic catalyst (e.g., AcOH) - High temperature (reflux) - Non-polar solvent (e.g., Toluene) target_5_amino->thermodynamic_conditions kinetic_conditions Apply Kinetic Conditions: - Strong base (e.g., NaOEt) - Low temperature (0°C) - Polar protic solvent (e.g., EtOH) target_3_amino->kinetic_conditions analyze_product Analyze Product Ratio (NMR, LC-MS) thermodynamic_conditions->analyze_product kinetic_conditions->analyze_product desired_ratio Desired Regioisomeric Ratio Achieved analyze_product->desired_ratio Yes optimize Optimize Conditions: - Vary temperature - Screen solvents (e.g., TFE, HFIP) - Adjust catalyst loading analyze_product->optimize No end End: Optimized Protocol desired_ratio->end optimize->thermodynamic_conditions optimize->kinetic_conditions

Caption: Workflow for optimizing regioselectivity.

Quantitative Data on Regioselectivity Control

Target IsomerConditionsSubstrate ExampleProduct Ratio (Target:Other)Yield (%)Reference
5-Aminopyrazole Acetic Acid, Toluene, Reflux3-Methoxyacrylonitrile & Phenylhydrazine>95:590[2]
3-Aminopyrazole Sodium Ethoxide, Ethanol, 0°C3-Methoxyacrylonitrile & Phenylhydrazine>95:585[2]
5-Aminopyrazole Acetic Acid, Ethanol, RefluxEthyl 2-cyano-3-ethoxyacrylate & MethylhydrazineThermodynamic Product Favored-[2]
3-Aminopyrazole Sodium Ethoxide, Ethanol, 0°CEthyl 2-cyano-3-ethoxyacrylate & MethylhydrazineKinetic Product Favored-[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies favoring the thermodynamically more stable 5-amino isomer.[1]

Materials:

  • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (to make a 0.2 M solution)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.

  • Add glacial acetic acid to the mixture.

  • Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled 3-amino isomer.[1]

Materials:

  • 3-Alkoxyacrylonitrile (1.0 eq)

  • Substituted alkylhydrazine (1.0 eq)

  • Anhydrous ethanol

  • Sodium metal (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol to a concentration of 0.5 M.

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol.

  • Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.

  • Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product promptly, as some 3-amino isomers can be less stable.

Protocol 3: Minimizing Side Reactions in Thorpe-Ziegler Synthesis of 4-Aminopyrazoles

The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile. A key to obtaining 4-aminopyrazoles via this route is the careful control of the cyclization conditions to avoid polymerization and other side reactions.

Logical Relationship for Thorpe-Ziegler Synthesis

start Start: α-Aminodinitrile Precursor base_addition Slow addition of strong, non-nucleophilic base (e.g., NaH, LHMDS) under high dilution start->base_addition cyclization Intramolecular Thorpe-Ziegler Cyclization base_addition->cyclization side_reaction_1 Side Reaction: Intermolecular Polymerization base_addition->side_reaction_1 [High Concentration] hydrolysis Mild acidic workup and hydrolysis cyclization->hydrolysis side_reaction_2 Side Reaction: Decomposition/Rearrangement cyclization->side_reaction_2 [Harsh Conditions] product Desired 4-Aminopyrazole hydrolysis->product

Caption: Key steps and potential side reactions in the Thorpe-Ziegler synthesis of 4-aminopyrazoles.

Key Considerations:

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions.

  • Strong, Non-nucleophilic Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) to deprotonate the α-carbon without attacking the nitrile groups.

  • Controlled Temperature: Maintain a controlled temperature throughout the reaction to prevent decomposition of the starting material and product.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.

This technical support center provides a starting point for addressing common side reactions in the synthesis of 4-aminopyrazoles. For more specific issues, consulting the primary literature for the particular substitution pattern of your target molecule is highly recommended.

References

Technical Support Center: Optimization of N-Ethylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-ethylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the N-ethylation of pyrazoles?

A1: The most frequent challenges include low to no product yield, formation of a mixture of N1 and N2 regioisomers, and difficulties in product purification. These issues often stem from suboptimal reaction conditions, the nature of the starting materials, and the presence of moisture.

Q2: How can I improve the yield of my N-ethylation reaction?

A2: To improve the reaction yield, a systematic optimization of reaction parameters is crucial. Key factors to consider include the choice of base, solvent, ethylating agent, reaction temperature, and ensuring anhydrous conditions.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is also essential to determine the optimal reaction time.[1]

Q3: How can I control the regioselectivity of N-ethylation to favor the desired isomer?

A3: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles.[1][2][3] The choice of solvent and base can significantly influence the isomeric ratio.[4] For instance, using a bulkier base or specific solvent systems can sterically hinder the alkylation at one nitrogen atom, thus favoring the other.[5] Additionally, the electronic properties of the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen.

Q4: What are the most effective ethylating agents for this reaction?

A4: Common ethylating agents include ethyl halides (iodide, bromide, chloride) and diethyl sulfate.[6] The reactivity of ethyl halides follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[1] Diethyl sulfate is also a potent ethylating agent.[7][8] The choice of agent can impact reaction rate and yield.

Q5: Are there alternative methods to traditional base-mediated N-ethylation?

A5: Yes, several alternative methods have been developed. Phase transfer catalysis (PTC) offers a greener approach, often using milder inorganic bases and avoiding dipolar aprotic solvents.[2][9] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][11][12][13] Another approach involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which avoids the need for a strong base.[2][5][14][15]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.

Possible Causes and Solutions:

  • Inactive Base: The base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic.[1]

    • Solution: Ensure the base is fresh and has been stored correctly. Consider using a stronger base if a weaker one is ineffective. Common choices, in increasing order of strength, are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1]

  • Presence of Moisture: Water can quench the pyrazole anion and react with strong bases, inhibiting the reaction.[1]

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solubility: If the pyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[1]

    • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1]

  • Low Reactivity of Ethylating Agent: The leaving group on the ethylating agent affects its reactivity.

    • Solution: If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for faster reaction rates.[1]

  • Suboptimal Temperature: Some reactions require heating to proceed at a reasonable rate.

    • Solution: Monitor the reaction at room temperature first. If no conversion is observed, gradually increase the temperature.[1]

LowYieldWorkflow Start Low or No Yield CheckBase Re-evaluate Base (Strength & Freshness) Start->CheckBase CheckAnhydrous Ensure Anhydrous Conditions CheckBase->CheckAnhydrous Base is appropriate Failure Persistent Low Yield (Consider Alternative Methods) CheckBase->Failure Issue persists CheckSolubility Assess Solubility (Reactants & Base) CheckAnhydrous->CheckSolubility Conditions are dry CheckAnhydrous->Failure Issue persists CheckEthylatingAgent Check Ethylating Agent Reactivity CheckSolubility->CheckEthylatingAgent Solubility is good CheckSolubility->Failure Issue persists OptimizeTemp Optimize Reaction Temperature CheckEthylatingAgent->OptimizeTemp Agent is reactive CheckEthylatingAgent->Failure Issue persists Success Improved Yield OptimizeTemp->Success Optimization works OptimizeTemp->Failure Issue persists

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Controlling the site of ethylation is critical, especially when synthesizing specific isomers for pharmaceutical applications.

Possible Causes and Solutions:

  • Steric Hindrance: The substituents on the pyrazole ring can influence the accessibility of the nitrogen atoms.

    • Solution: Analyze the steric bulk of the substituents near each nitrogen. Ethylation will likely be favored at the less sterically hindered nitrogen.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

    • Solution: Consider the electronic nature of your substituents. This can provide insight into which nitrogen is more reactive.

  • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.

    • Solution: Experiment with different base/solvent combinations. For example, the K₂CO₃/DMSO system has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in some cases.[3]

  • Protecting Groups: In complex syntheses, a protecting group strategy may be necessary.

    • Solution: Temporarily block one nitrogen atom with a suitable protecting group to direct ethylation to the other nitrogen. The protecting group can then be removed in a subsequent step.

RegioselectivityFactors Regioselectivity Desired Regioisomer StericEffects Steric Hindrance at N1 vs. N2 Regioselectivity->StericEffects ElectronicEffects Electronic Effects of Ring Substituents Regioselectivity->ElectronicEffects ReactionConditions Reaction Conditions (Base, Solvent, Temp.) Regioselectivity->ReactionConditions AlternativeMethods Alternative Methods (PTC, Microwave) Regioselectivity->AlternativeMethods ExperimentalWorkflow Start Start: Dry Flask under Inert Gas AddReactants 1. Add Pyrazole & Solvent 2. Add Base (e.g., K₂CO₃) Start->AddReactants Stir Stir at RT (15-30 min) AddReactants->Stir AddEthylatingAgent Add Ethylating Agent (e.g., EtBr) Stir->AddEthylatingAgent Heat Heat & Monitor (TLC/LC-MS) AddEthylatingAgent->Heat Workup Workup: Quench, Extract, Wash, Dry Heat->Workup Purification Purify: Column Chromatography Workup->Purification End End: Isolated Product Purification->End

References

preventing byproduct formation in methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Our focus is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproduct

Symptom: You observe two spots on your Thin Layer Chromatography (TLC) plate with very similar Rf values, and your ¹H NMR spectrum shows duplicate sets of peaks, indicating the presence of an isomer. The most common byproduct is the regioisomer, methyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate.

Cause: The cyclization reaction between ethyl 2-cyano-3-ethoxyacrylate and ethylhydrazine can proceed through two different pathways, leading to the formation of two regioisomers. The reaction conditions, particularly the form of the hydrazine used (free base vs. salt) and the solvent, can significantly influence the ratio of these isomers.

Solution:

To favor the formation of the desired this compound, consider the following adjustments to your protocol:

  • Use Ethylhydrazine Salt: Employing ethylhydrazine as a salt (e.g., ethylhydrazine oxalate or hydrochloride) in a protic solvent like methanol or ethanol can favor the formation of the desired 1,3-disubstituted pyrazole.[1][2]

  • Solvent Selection: The choice of solvent can influence the regioselectivity. While alcohols are commonly used, exploring other solvents may alter the isomer ratio. For instance, using chloroform with the free base form of ethylhydrazine has been reported to favor the formation of the 1,5-disubstituted isomer in analogous reactions.[2]

Table 1: Influence of Reaction Conditions on Regioisomer Ratio (Analogous Systems)

Hydrazine FormSolventDesired 1,3-Isomer (Approx. Yield)Undesired 1,5-Isomer (Approx. Yield)
Arylhydrazine HydrochlorideMethanol37-97%Not specified as major
Free ArylhydrazineChloroformNot specified as major52-83%

Data adapted from analogous arylhydrazine reactions.[2]

Separation of Regioisomers:

If the formation of the regioisomeric byproduct is unavoidable, separation can be achieved using column chromatography.

  • Stationary Phase: Silica gel is commonly used.

  • Eluent: A solvent system of ethyl acetate and hexane is often effective. The optimal ratio will need to be determined empirically, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.[3]

Issue 2: Incomplete Reaction or Low Yield

Symptom: Your reaction does not go to completion, as evidenced by the persistence of starting materials on the TLC plate, or the final yield of the desired product is low.

Cause: Several factors can contribute to incomplete reactions or low yields, including insufficient reaction time, suboptimal temperature, or degradation of starting materials or products.

Solution:

  • Reaction Time and Temperature: The reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with a substituted hydrazine is often carried out at reflux in ethanol for several hours (e.g., 16 hours).[4] Ensure your reaction is heated for a sufficient duration. Monitoring the reaction progress by TLC is crucial.

  • Reagent Quality: Ensure the ethyl 2-cyano-3-ethoxyacrylate and ethylhydrazine are of high purity. Impurities can interfere with the reaction.

  • Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the regioisomer, methyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate. This arises from the alternative mode of cyclization during the reaction of ethyl 2-cyano-3-ethoxyacrylate and ethylhydrazine.

Q2: How can I confirm the identity of the desired product and the regioisomeric byproduct?

A2: The most definitive method for distinguishing between the two regioisomers is through 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC).

  • NOESY: For the desired this compound, a NOESY experiment should show a correlation between the protons of the N-ethyl group and the pyrazole ring proton at position 5. In the undesired 5-amino isomer, this correlation would be absent.

  • HMBC: An HMBC experiment can show long-range couplings between the protons of the N-ethyl group and the carbon atoms of the pyrazole ring, which will differ for the two isomers, allowing for unambiguous structural assignment.[3]

Q3: Are there any other potential byproducts I should be aware of?

A3: While the regioisomer is the primary concern, other minor byproducts can potentially form, including:

  • Uncyclized Intermediates: Incomplete cyclization can leave linear intermediates in the reaction mixture.

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the ester functionality to the corresponding carboxylic acid can occur, especially under prolonged heating or if acidic or basic impurities are present.

  • Side reactions of ethylhydrazine: Hydrazines can undergo side reactions, which may lead to colored impurities.

Q4: What is a general experimental protocol for this synthesis?

A4: The following is a generalized protocol based on the synthesis of analogous aminopyrazole esters. Note that the ester group (methyl vs. ethyl) in the final product is determined by the starting acrylate. For the methyl ester, one would start with methyl 2-cyano-3-ethoxyacrylate.

Experimental Protocol: Synthesis of Ethyl 4-Amino-1-ethyl-1H-pyrazole-3-carboxylate (Analogous Procedure)

  • To a solution of ethylhydrazine oxalate (1.2 equivalents) in absolute ethanol (e.g., 20 mL per 0.01 mol of acrylate), add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).

  • Heat the reaction mixture at reflux for 16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4]

Visualizations

Reaction_Pathway Reactants Ethyl 2-cyano-3-ethoxyacrylate + Ethylhydrazine Intermediate Open-chain Intermediate Reactants->Intermediate Addition Desired_Product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate Intermediate->Desired_Product Cyclization (Path A) Byproduct Methyl 5-amino-1-ethyl-1H- pyrazole-4-carboxylate Intermediate->Byproduct Cyclization (Path B)

Caption: Reaction pathway showing the formation of the desired product and the regioisomeric byproduct.

Troubleshooting_Workflow Start Synthesis of Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate Check_Purity Check Purity by TLC/NMR Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Byproducts Detected Check_Purity->Impure No Identify_Byproduct Identify Byproduct(s) (NMR, MS) Impure->Identify_Byproduct Regioisomer Regioisomer is the major byproduct Identify_Byproduct->Regioisomer Purify Purify by Column Chromatography Identify_Byproduct->Purify Other_Byproduct Other Byproducts Regioisomer->Other_Byproduct No Optimize_Conditions Optimize Reaction Conditions: - Use Ethylhydrazine Salt - Adjust Solvent Regioisomer->Optimize_Conditions Yes Analyze_Other Analyze other byproducts (e.g., incomplete reaction, hydrolysis) Other_Byproduct->Analyze_Other Optimize_Conditions->Start Purify->Pure Adjust_Protocol Adjust Protocol: - Increase reaction time/temp - Use purer reagents Analyze_Other->Adjust_Protocol Adjust_Protocol->Start

Caption: Troubleshooting workflow for the synthesis and purification of the target molecule.

References

stability of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in various experimental settings. As a novel aminopyrazole derivative, specific stability data is limited; therefore, this guide focuses on best practices for handling, storage, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, we recommend using a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Pyrazole derivatives generally exhibit better solubility in organic solvents compared to aqueous solutions.[1] It is crucial to ensure the compound is fully dissolved; gentle warming or sonication may aid in dissolution, but always monitor for any signs of degradation.[2]

Q2: How should I store the solid compound and its stock solutions to ensure stability?

A2: To maintain the integrity of this compound, the solid compound should be stored in a tightly sealed container, protected from light and air, in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[3][4][5] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Amber vials or tubes wrapped in foil can provide protection from light.[6]

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Inconsistent results can indeed be a sign of compound instability.[7] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. It is also possible that the compound is precipitating out of solution in your assay medium. We recommend performing a stability study under your specific experimental conditions to investigate this.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been documented, compounds with amino and ester functional groups can be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH. Oxidation is another potential degradation pathway for aminopyrazoles.[3][6] Exposure to light can also induce degradation.[6]

Q5: How can I determine the stability of this compound in my specific experimental medium?

A5: You can assess the stability of the compound by incubating it in your experimental medium (e.g., cell culture media, aqueous buffer) at the relevant temperature and for the duration of your experiment. At various time points, samples should be analyzed by an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.[6][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates in aqueous buffer or cell culture medium. Poor aqueous solubility.Decrease the final concentration of the compound. If possible, use a co-solvent, ensuring it does not interfere with the assay. The final concentration of the organic solvent should typically be low (<0.5%).[6]
Loss of biological activity over time. Hydrolysis or enzymatic degradation in the experimental medium.Assess the compound's stability in the specific medium over time using HPLC or LC-MS.[6] Consider adjusting the pH of the buffer if the compound is pH-sensitive.
Oxidation.Degas buffers to remove dissolved oxygen. Consider adding a compatible antioxidant. Purge the headspace of stock solution vials with an inert gas before sealing.[6]
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of the compound.Attempt to identify the degradation products to understand the degradation pathway. Based on the potential mechanism (e.g., hydrolysis, photodecomposition), implement mitigation strategies such as protecting from light or adjusting pH.[6]
Inconsistent results between experiments. Variability in solution preparation or storage.Standardize solution preparation protocols. Use fresh aliquots of stock solutions for each experiment to avoid issues from repeated freeze-thaw cycles.[6] If using stored solutions, perform a quality control check before use.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the recommended procedure for preparing and storing stock solutions of this compound to maintain stability.

Materials:

  • This compound (solid)

  • High-purity DMSO or ethanol

  • Sterile, low-binding microcentrifuge tubes or amber vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of Stock Solution:

    • Allow the solid compound to equilibrate to room temperature before opening the container.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the compound in the chosen organic solvent (e.g., DMSO).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be used cautiously. Visually inspect the solution to confirm the absence of particulates.[2]

  • Aliquoting:

    • Dispense small volumes of the stock solution into individual, sterile microcentrifuge tubes or amber vials. The volume of each aliquot should be sufficient for a single experiment to avoid reusing a thawed aliquot.

  • Storage:

    • If possible, purge the headspace of each vial with an inert gas before sealing tightly.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[6]

    • Maintain a detailed log of the location and number of aliquots.

Protocol 2: Assessing Compound Stability in Aqueous Buffer

This protocol provides a general method for evaluating the stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS.[6]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Low-binding tubes

  • Incubator set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Working Solution:

    • Prepare a working solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer.

    • Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.[6]

  • Incubation:

    • Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition.

    • Incubate the tubes at the desired temperatures.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each temperature condition.

    • Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solvent if necessary. The T=0 sample represents the initial concentration.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method.

    • Monitor the peak area of the parent compound at each time point. The appearance of new peaks may indicate degradation products.[6]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time for each temperature condition to determine the stability profile.

Visual Guides

Troubleshooting_Workflow start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the assay medium? start->check_solubility check_storage Are stock solutions stored properly? (aliquoted, -80°C, protected from light) check_solubility->check_storage Yes improve_solubility Improve Solubility: - Decrease concentration - Use co-solvent check_solubility->improve_solubility No run_stability_assay Perform Stability Assay (HPLC/LC-MS over time course) check_storage->run_stability_assay Yes improve_storage Improve Storage Protocol: - Prepare fresh aliquots - Minimize freeze-thaw cycles check_storage->improve_storage No degradation_observed Is degradation observed? run_stability_assay->degradation_observed optimize_conditions Optimize Conditions: - Use fresh solutions - Protect from light - Adjust pH - Add antioxidants degradation_observed->optimize_conditions Yes end Problem Resolved degradation_observed->end No (Investigate other experimental variables) re_evaluate Re-evaluate Experiment optimize_conditions->re_evaluate re_evaluate->end improve_solubility->re_evaluate improve_storage->re_evaluate

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow prep_stock 1. Prepare Concentrated Stock (e.g., 10 mM in DMSO) prep_working 2. Prepare Working Solution in Test Medium (e.g., 10 µM) prep_stock->prep_working incubate 3. Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) prep_working->incubate sample_collection 4. Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample_collection analysis 5. Analyze by HPLC or LC-MS sample_collection->analysis data_analysis 6. Quantify Parent Compound & Plot % Remaining vs. Time analysis->data_analysis conclusion 7. Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound involves a condensation reaction between methyl 2-cyano-3-ethoxyacrylate and ethylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine onto the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent aromatization to form the pyrazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis revolve around the use of ethylhydrazine and the management of the reaction exotherm. Hydrazine derivatives can be toxic and potentially unstable at elevated temperatures. The initial condensation reaction is often exothermic and requires careful control to prevent a thermal runaway, especially on a larger scale.[1] Proper personal protective equipment (PPE), a well-ventilated workspace, and a reactor with adequate cooling capacity are essential.

Q3: How can the regioselectivity of the reaction be controlled to favor the desired 4-amino isomer?

Controlling regioselectivity is a critical challenge in this synthesis, as the reaction can yield both the desired this compound and the undesired methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate. The regiochemical outcome is highly dependent on reaction conditions.[2] Strategies to favor the 4-amino isomer include:

  • Solvent Selection: Aprotic solvents are often preferred over protic solvents to influence the regioselectivity.

  • Temperature Control: Running the reaction at lower temperatures may favor the kinetic product, which could be the desired isomer depending on the substrate.

  • Steric Hindrance: The ethyl group on the hydrazine can provide some steric hindrance that influences the direction of the initial nucleophilic attack.

Q4: What are the common impurities encountered, and how can they be minimized?

Common impurities include the undesired 5-amino regioisomer, unreacted starting materials, and potential side products from the degradation of reactants or products. To minimize these impurities, it is crucial to:

  • Control Stoichiometry: Use a precise molar ratio of reactants.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress to avoid prolonged reaction times at high temperatures, which can lead to side reactions.

  • Purification: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC or LC-MS.- Gradually increase the reaction temperature.- Ensure efficient mixing, especially on a larger scale.
Product loss during workup or purification.- Optimize extraction solvents and the number of extractions.- Select an appropriate solvent system for recrystallization to minimize solubility of the desired product in the mother liquor.
Poor Regioselectivity (High percentage of 5-amino isomer) Reaction conditions favor the thermodynamic product.- Experiment with different solvents (e.g., toluene, THF, acetonitrile).- Lower the reaction temperature to favor the kinetic product.- Consider a dropwise addition of the ethylhydrazine at a controlled temperature.
Exothermic Runaway During Scale-Up Inadequate heat dissipation.- Ensure the reactor's cooling system is sufficient for the scale.- Reduce the rate of addition of the limiting reagent.- Increase the solvent volume to better absorb the heat of reaction.[1]
Difficulty in Product Isolation/Purification Product may be an oil or difficult to crystallize.- Attempt purification by column chromatography using a carefully selected eluent system.- Try different solvents or solvent mixtures for recrystallization.- Consider converting the product to a salt to facilitate crystallization and purification.
Formation of Unidentified Side Products Decomposition of starting materials or product.- Ensure the purity of starting materials.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Lower the reaction temperature.

Experimental Protocols

Synthesis of Methyl 2-cyano-3-ethoxyacrylate (Starting Material)

A mixture of methyl cyanoacetate (1.0 equiv.), triethyl orthoformate (1.2 equiv.), and acetic anhydride (2.0 equiv.) is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the excess acetic anhydride and triethyl orthoformate are removed under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step after ensuring sufficient purity.

Scale-Up Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous syntheses and should be optimized for specific laboratory conditions and scale.

  • Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with methyl 2-cyano-3-ethoxyacrylate (1.0 equiv.) and a suitable aprotic solvent (e.g., toluene, approx. 5-10 volumes).

  • Reactant Addition: Ethylhydrazine (1.05 equiv.) is added dropwise to the stirred solution at a controlled temperature, typically between 20-30°C. The rate of addition should be adjusted to maintain the desired temperature and control the initial exotherm.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gradually heated to reflux (approximately 80-110°C depending on the solvent) for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table presents illustrative data for the synthesis of this compound under different reaction conditions to highlight the impact on yield and regioselectivity.

Run Solvent Temperature (°C) Reaction Time (h) Yield (%) Regioisomeric Ratio (4-amino : 5-amino)
1EthanolReflux87560 : 40
2TolueneReflux68285 : 15
3THFReflux87880 : 20
4Toluene25 -> Reflux68590 : 10

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_setup Reactor Setup: - Methyl 2-cyano-3-ethoxyacrylate - Toluene start->reactor_setup addition Dropwise Addition: - Ethylhydrazine - Control Temperature (20-30°C) reactor_setup->addition reaction Reaction: - Stir at RT (1-2h) - Reflux (4-8h) addition->reaction workup Work-up: - Solvent Removal - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate purification->product

Caption: Scale-up synthesis workflow for this compound.

Logical Relationship for Troubleshooting Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity in aminopyrazole synthesis.

References

Technical Support Center: Methyl 4-Amino-1-Ethyl-1H-pyrazole-3-carboxylate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most probable synthetic route involves the condensation reaction of methyl 2-cyano-3-ethoxyacrylate with ethylhydrazine. This reaction leads to the formation of the pyrazole ring.

Q2: What are the most likely impurities in the synthesis of this compound?

The primary impurity is the regioisomer, methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate. The formation of this isomer is a common challenge in the synthesis of asymmetrically substituted pyrazoles from substituted hydrazines. Other potential impurities can include unreacted starting materials, byproducts from the decomposition of ethylhydrazine, and hydrolysis of the ester group to the corresponding carboxylic acid.

Q3: How can I identify the presence of the regioisomeric impurity?

The presence of the regioisomeric impurity can be identified using various analytical techniques:

  • Thin-Layer Chromatography (TLC): The desired product and the regioisomer will likely have different Rf values, resulting in two distinct spots.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a distinct set of peaks for each isomer. The chemical shifts of the pyrazole ring proton and the protons of the ethyl group will differ between the two isomers.

Q4: How can the formation of the regioisomeric impurity be minimized?

The ratio of the two regioisomers can be influenced by the reaction conditions. Based on studies of analogous reactions, thermodynamic control (e.g., higher temperatures and longer reaction times in a protic solvent like ethanol) tends to favor the formation of the 5-aminopyrazole isomer (in this case, the undesired regioisomer). Conversely, kinetic control (e.g., lower temperatures and the use of a strong base like sodium ethoxide in ethanol) can favor the formation of the 3-aminopyrazole isomer (the desired product). Therefore, careful control of reaction temperature and the choice of base are crucial.

Q5: What are the recommended purification methods for this compound?

The most common purification techniques for aminopyrazole esters are:

  • Recrystallization: The choice of solvent is critical. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble, is ideal. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A solvent gradient of ethyl acetate in hexanes is a good starting point for method development. Due to the basic nature of the amino group, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent or using an amine-functionalized silica gel column can improve separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the quality of starting materials, particularly the ethylhydrazine, which can degrade over time.
Product loss during workup or purification.- Optimize extraction and recrystallization solvent volumes.- Use care during column chromatography to avoid broad fractions.
Presence of a Major Impurity (Suspected Regioisomer) Reaction conditions favoring the formation of the undesired regioisomer.- Adjust reaction conditions to favor kinetic control (lower temperature, use of a strong base).- Perform a thorough screening of recrystallization solvents to selectively crystallize the desired product.- Optimize column chromatography conditions for better separation (e.g., shallower gradient, different solvent system, use of amine-functionalized silica).
Multiple Unidentified Impurities - Contaminated starting materials.- Side reactions due to improper reaction conditions (e.g., temperature too high).- Product degradation.- Verify the purity of starting materials (methyl 2-cyano-3-ethoxyacrylate and ethylhydrazine) before use.- Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.- Avoid unnecessarily harsh workup conditions.
Product is an Oil or Fails to Crystallize Presence of impurities preventing crystallization.- Purify the crude product by column chromatography before attempting recrystallization.- Try trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Hydrolysis of the Ester Group Presence of water and acid or base during reaction or workup.- Use anhydrous solvents and reagents.- Perform workup under neutral or slightly basic conditions and minimize contact time with aqueous layers.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from general procedures for the synthesis of similar aminopyrazole esters. Optimization may be required.

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-cyano-3-ethoxyacrylate at 0°C with stirring.

  • Addition of Ethylhydrazine: Slowly add a solution of ethylhydrazine in anhydrous ethanol to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours, monitor by TLC) to favor the kinetic product.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Reaction Pathway for the Formation of Regioisomeric Pyrazoles

reaction_pathway Formation of this compound and its Regioisomer Start Methyl 2-cyano-3-ethoxyacrylate + Ethylhydrazine Intermediate_A Kinetic Adduct Start->Intermediate_A Kinetic Control (Low Temp, Strong Base) Intermediate_B Thermodynamic Adduct Start->Intermediate_B Thermodynamic Control (Higher Temp) Intermediate_A->Intermediate_B Equilibration Product Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate (Desired Product) Intermediate_A->Product Cyclization Isomer Methyl 5-amino-1-ethyl-1H- pyrazole-3-carboxylate (Regioisomeric Impurity) Intermediate_B->Isomer Cyclization

Caption: Reaction pathway illustrating the formation of the desired product and its regioisomeric impurity under kinetic and thermodynamic control.

General Experimental Workflow for Synthesis and Purification

experimental_workflow General Experimental Workflow Reaction Reaction of Starting Materials Workup Aqueous Workup and Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Column Column Chromatography Crude_Product->Column Fractions Collection of Pure Fractions Column->Fractions Recrystallization Recrystallization Fractions->Recrystallization Final_Product Pure Methyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate Recrystallization->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers can be formed. These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is governed by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack to the less sterically hindered carbonyl group.[2][3]

  • Electronic Effects: The electronic properties of the substituents determine the reactivity of the carbonyl carbons. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence which one attacks first.[2][3]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2][3]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the formed regioisomers.[3][4]

Q3: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the reaction to proceed with high regioselectivity.[1][5]

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction of a diazo compound with an alkyne offers a highly regioselective route to pyrazoles.[5]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[6][7][8]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This approach allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[9][10]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little preference for the site of the initial hydrazine attack.[2]

  • Solution 1: Change the Solvent System. This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity.[2]

  • Solution 2: Modify the Reaction Temperature. Systematically varying the reaction temperature may favor the formation of one regioisomer over the other.[4]

  • Solution 3: Alter the pH of the reaction medium. The addition of an acid or base catalyst can influence the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thus affecting the regiochemical outcome.[2][3]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[2]

  • Solution 1: Switch to an Alternative Regioselective Synthesis. Instead of trying to optimize a disfavored reaction, it is often more efficient to change the synthetic strategy. Consider using a 1,3-dicarbonyl surrogate or a [3+2] cycloaddition approach.[1][5]

  • Solution 2: Modify the Substituents. If possible, modifying the substituents on the 1,3-dicarbonyl or the hydrazine can alter the electronic and steric balance to favor the desired regioisomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution: Separation by Column Chromatography. Pyrazole regioisomers often have different polarities and can be separated by silica gel column chromatography.[11][12][13] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[11]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Table 2: Regioselectivity in the Knorr Pyrazole Synthesis with Various Substituted 1,3-Dicarbonyls and Hydrazines

R¹ of 1,3-DicarbonylR² of 1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (A:B)¹Total Yield (%)
CF₃PhenylMethylhydrazineEtOH30:7095
CF₃PhenylMethylhydrazineTFE80:2092
CF₃PhenylPhenylhydrazineEtOH45:5588
CF₃PhenylPhenylhydrazineHFIP95:585
MethylPhenylMethylhydrazineEtOH55:4590
MethylPhenylMethylhydrazineTFE75:2587

¹Regioisomer A has the N-substituent of the hydrazine adjacent to R¹, while Regioisomer B has it adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Materials: 1,3-dicarbonyl compound (1.0 eq), hydrazine derivative (1.0-1.2 eq), solvent (e.g., ethanol, acetic acid), acid catalyst (e.g., HCl, H₂SO₄) if required.

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add the hydrazine derivative to the solution at room temperature. The reaction may be exothermic.

    • If required, add a catalytic amount of acid.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol

  • Materials: Unsymmetrical 1,3-dicarbonyl compound (1.0 eq), substituted hydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

    • Once the reaction is complete, remove the fluorinated alcohol under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 3: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

  • Materials: N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.5 eq), potassium tert-butoxide (2.0 eq), 18-crown-6 (0.1 eq), pyridine.

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Protocol 4: Separation of Pyrazole Regioisomers by Column Chromatography

  • Materials: Crude mixture of pyrazole regioisomers, silica gel (for flash chromatography), a series of solvents for TLC and elution (e.g., hexanes, ethyl acetate, dichloromethane).

  • Procedure:

    • TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Preparation: Prepare a flash chromatography column with silica gel, packed using the chosen eluent system.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify which contain the separated, pure regioisomers.

    • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.[11]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 mixture) option1 Option 1: Change Solvent System (e.g., EtOH to TFE/HFIP) start->option1 option2 Option 2: Modify Reaction Temperature start->option2 option3 Option 3: Change Synthetic Strategy start->option3 analyze Analyze Regioisomeric Ratio (NMR, GC, HPLC) option1->analyze option2->analyze option3->analyze success Success: Desired Regioisomer Obtained analyze->success Ratio > 95:5 separate Separate Isomers by Chromatography analyze->separate Ratio < 95:5

Caption: Troubleshooting workflow for poor regioselectivity.

Synthesis_Strategy_Decision_Tree start Desired Pyrazole Substitution Pattern? trisub 1,3,5-Trisubstituted start->trisub other Other/Simple Substitution start->other tosyl Tosylhydrazone Method trisub->tosyl High Regioselectivity Required nitroolefin Nitroolefin Method trisub->nitroolefin Alternative High Regioselectivity knorr Knorr Synthesis other->knorr check_knorr Acceptable Regioselectivity with Knorr Conditions? knorr->check_knorr check_knorr->knorr Yes knorr_optimized Optimized Knorr (Fluorinated Solvents) check_knorr->knorr_optimized No

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Methyl and Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative analysis based on available scientific literature and structure-activity relationship (SAR) principles. No direct experimental studies comparing the bioactivity of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate and ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate have been identified in the public domain. The information presented herein is for research and informational purposes only.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 4-amino-1-ethyl-1H-pyrazole-3-carboxylate scaffold represents a key pharmacophore with potential for diverse therapeutic applications. A common strategy in drug design and lead optimization is the modification of ester groups to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can significantly impact bioactivity.

This guide provides a comparative overview of the potential bioactivity of this compound and its ethyl counterpart. In the absence of direct comparative data, this analysis is based on established structure-activity relationships within the pyrazole class of compounds and general principles of medicinal chemistry concerning methyl versus ethyl ester substitutions.

Physicochemical Properties and Potential Influence on Bioactivity

The primary difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor structural change can lead to notable differences in their physicochemical profiles, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundEthyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylatePotential Implication for Bioactivity
Molecular Weight 169.18 g/mol 183.21 g/mol A minor difference, unlikely to significantly impact bioactivity on its own.
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe ethyl ester's higher lipophilicity may enhance its ability to cross cell membranes, potentially leading to increased intracellular target engagement. However, it could also lead to decreased aqueous solubility.
Metabolic Stability Generally, methyl esters can be more resistant to hydrolysis by certain esterases compared to ethyl esters.[1]May be more susceptible to enzymatic hydrolysis, potentially leading to a shorter half-life and the formation of the corresponding carboxylic acid metabolite.[1]A more stable methyl ester could result in a longer duration of action, while the ethyl ester might act as a prodrug, with its metabolite being the active species.
Solubility Expected to have slightly higher aqueous solubility.Expected to have lower aqueous solubility.Higher aqueous solubility of the methyl ester could be advantageous for certain formulations, while the ethyl ester's properties might be more suited for others.

Potential Bioactivities Based on Analogous Pyrazole Derivatives

While specific bioactivity data for the target compounds is lacking, the broader family of pyrazole-3-carboxylate derivatives has been extensively studied. These studies provide insights into the types of biological activities that might be expected and how the ester group could modulate them.

Anti-inflammatory and Analgesic Activity

Numerous pyrazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant analgesic and anti-inflammatory activities. This suggests that the core 4-aminopyrazole-3-carboxylate scaffold is conducive to these effects.

The increased lipophilicity of the ethyl ester may facilitate its entry into inflamed tissues and interaction with the hydrophobic active site of COX enzymes, potentially leading to enhanced potency compared to the methyl ester.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have also been reported to have antibacterial and antifungal properties. The specific substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of antimicrobial action. The ester group can influence the compound's ability to penetrate microbial cell walls and membranes. The slightly more lipophilic nature of the ethyl ester could potentially lead to better activity against certain microbial strains.

Anticancer Activity

Certain substituted pyrazoles have demonstrated promising anticancer activities through various mechanisms, including the inhibition of kinases and other signaling pathways involved in cell proliferation and survival. The ability of a compound to enter cancer cells is a critical factor for its efficacy. The difference in lipophilicity between the methyl and ethyl esters could lead to differential uptake and accumulation in tumor cells, thereby influencing their antiproliferative effects.

Experimental Protocols for Bioactivity Screening

Should a researcher wish to directly compare the bioactivity of these two compounds, the following experimental protocols for key biological activities associated with pyrazole derivatives are suggested.

In Vitro Anti-inflammatory Assay (COX Inhibition)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • A colorimetric COX inhibitor screening assay kit can be used.

    • The compounds (methyl and ethyl esters) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions of the stock solutions are prepared.

    • The enzyme (COX-1 or COX-2) is pre-incubated with the test compounds or a reference inhibitor (e.g., celecoxib) for a specified time.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin H2 (PGH2) is measured colorimetrically at a specific wavelength.

    • IC50 values are calculated from the dose-response curves.

G cluster_workflow COX Inhibition Assay Workflow prep Prepare Compound Dilutions pre_incubate Pre-incubate Enzyme with Compound prep->pre_incubate Add to enzyme initiate Initiate Reaction (add Arachidonic Acid) pre_incubate->initiate After incubation measure Measure PGH2 Production initiate->measure After reaction time calculate Calculate IC50 measure->calculate G cluster_workflow MIC Determination Workflow dilute Serial Dilution of Compounds in Plate inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read for Visible Growth incubate->read G cluster_pathway Potential Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Methyl/Ethyl 4-amino-1-ethyl-1H- pyrazole-3-carboxylate Pyrazole->COX_Enzymes

References

A Comparative Guide to Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate as a key synthetic intermediate in drug discovery and medicinal chemistry. We offer a comparative analysis of its synthesis, highlighting the critical aspect of regioselectivity, and explore its application in the construction of bioactive scaffolds, particularly kinase inhibitors. Detailed experimental protocols and workflow visualizations are provided to support your research and development endeavors.

Synthesis and Regioselectivity: A Comparative Overview

The synthesis of this compound from its precursor, methyl 4-amino-1H-pyrazole-3-carboxylate, is primarily achieved through N-alkylation. A significant challenge in this process is controlling the regioselectivity of the ethylation, as it can occur at either the N1 or N2 position of the pyrazole ring. The resulting regioisomers can exhibit distinct biological activities, making regiocontrol a paramount concern for medicinal chemists.

The primary method for the N-alkylation of aminopyrazole carboxylates involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an ethylating agent (e.g., ethyl iodide or ethyl bromide). The choice of base, solvent, and reaction temperature are critical factors that influence the regiochemical outcome.

Table 1: Comparison of Reaction Conditions for N-Alkylation of Aminopyrazole Carboxylates

ParameterCondition 1: Weaker BaseCondition 2: Stronger BaseRationale for Regioselectivity
Base K₂CO₃, Cs₂CO₃NaH, KHMDSStronger bases can lead to the formation of a dianion, potentially altering the site of electrophilic attack. Weaker bases often favor alkylation on the less sterically hindered nitrogen.
Solvent DMF, AcetonitrileTHF, DioxaneThe polarity and coordinating ability of the solvent can influence the solubility of the pyrazole salt and the reactivity of the nucleophile.
Temperature Room Temperature to 80 °C0 °C to Room TemperatureLower temperatures can enhance selectivity by favoring the kinetically controlled product.
Typical Regioisomeric Ratio (N1:N2) Varies, often favoring the N1 isomerCan be tuned to favor either N1 or N2 depending on other factorsSteric hindrance around the N1 position due to the adjacent carboxylate group can direct alkylation to the N2 position. However, electronic effects of the amino and carboxylate groups also play a significant role.
Yield Generally moderate to highCan be high, but may require more stringent anhydrous conditionsThe choice of conditions represents a trade-off between reactivity and selectivity.

Experimental Protocols

Synthesis of this compound (Proposed Protocol)

This protocol is adapted from established procedures for the N-alkylation of related aminopyrazole carboxylates.

Materials:

  • Methyl 4-amino-1H-pyrazole-3-carboxylate

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Application as a Synthetic Intermediate: Gateway to Kinase Inhibitors

N-alkylated aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core structures in the development of kinase inhibitors.[1] The ethyl group at the N1 position of this compound can provide crucial interactions within the ATP-binding pocket of various kinases, enhancing potency and selectivity. The amino group at the 4-position and the carboxylate at the 3-position offer versatile handles for further functionalization to build complex, biologically active molecules.

One important class of kinase inhibitors derived from such intermediates are those targeting the c-Jun N-terminal kinase (JNK) family, particularly JNK3, which is predominantly expressed in the brain and is a key player in neuronal apoptosis signaling pathways.[2]

Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

A common synthetic transformation utilizing the aminopyrazole core is the construction of a fused pyrazolo[3,4-d]pyrimidine system, a scaffold present in numerous kinase inhibitors.

G cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine start Methyl 4-amino-1-ethyl- 1H-pyrazole-3-carboxylate intermediate1 Amide Formation start->intermediate1 1. Amide coupling with a carboxylic acid intermediate2 Cyclization intermediate1->intermediate2 2. Treatment with a cyclizing agent (e.g., formamide) product Pyrazolo[3,4-d]pyrimidin-4-one intermediate2->product 3. Ring closure

Caption: Synthetic workflow for the conversion of the title intermediate to a pyrazolo[3,4-d]pyrimidine scaffold.

JNK3 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4] In the central nervous system, the JNK3 isoform plays a significant role in neuronal cell death, making it a key therapeutic target for neurodegenerative diseases.[3] Inhibitors developed from intermediates like this compound can modulate this pathway.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk3 JNK3 mapkk->jnk3 cjun c-Jun jnk3->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis inhibitor N-alkylated Pyrazole Inhibitor inhibitor->jnk3 Inhibition

Caption: Simplified diagram of the JNK3 signaling pathway and the point of intervention for N-alkylated pyrazole inhibitors.

Comparison with Alternative Synthetic Intermediates

While this compound is a valuable building block, other related intermediates can also be employed in the synthesis of similar target molecules. The choice of intermediate often depends on the desired substitution pattern of the final product and the synthetic accessibility of the intermediate itself.

Table 2: Comparison of Aminopyrazole Carboxylate Intermediates

IntermediateKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Pre-alkylated at N1, amino at C4, carboxylate at C3.The ethyl group can be important for target engagement. The functional groups are positioned for specific cyclization reactions.Synthesis requires control of regioselectivity.
Methyl 3-amino-1H-pyrazole-4-carboxylate Unsubstituted at N1/N2, amino at C3, carboxylate at C4.Commercially available. Allows for late-stage N-functionalization.N-alkylation can lead to a mixture of regioisomers.
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Phenyl group at N1, amino at C5, carboxylate at C4.The phenyl group can be a key pharmacophoric element.The synthetic route to introduce the phenyl group may be more complex.
4-Nitro-1H-pyrazole-3-carboxylic acid Nitro group can be reduced to an amine.A versatile precursor for introducing the amino group.Requires an additional reduction step.

Conclusion

This compound stands as a validated and highly useful synthetic intermediate for the construction of complex heterocyclic molecules, particularly in the realm of kinase inhibitor discovery. While the synthesis requires careful control of regioselectivity, the resulting N1-ethylated scaffold provides a valuable platform for generating potent and selective drug candidates. The strategic positioning of its functional groups allows for diverse and efficient synthetic transformations, making it a compelling choice for researchers in drug development. This guide provides the foundational knowledge and practical protocols to effectively utilize this intermediate in your synthetic campaigns.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for determining the purity of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols for key analytical methods, present a comparative analysis of hypothetical experimental data, and illustrate the general workflow for purity assessment.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized compound can be evaluated using a variety of analytical methods, each with its own strengths and limitations. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are among the most powerful and commonly employed techniques.[1][2] A combination of these methods is often necessary to definitively determine the purity of a novel compound.[3]

Table 1: Comparison of Analytical Techniques for Purity Determination

Analytical TechniquePrincipleInformation ProvidedTypical Purity Threshold for Pharmaceutical CompoundsAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.[4]Quantitative determination of the main component and impurities based on peak area.[5]>95%[6]High sensitivity, excellent reproducibility, and wide applicability to a broad range of compounds.[5]Requires a suitable chromophore for UV detection; can be destructive to the sample.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[7]Provides structural information and quantitative determination of the main compound and impurities by integrating signals of known and unknown compounds.[8]>95%[6]Non-destructive, provides structural information, and can be used for absolute quantification without a reference standard of the analyte.[6][8]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1]Provides molecular weight information of the main component and impurities, aiding in their identification.[10]>95%High sensitivity and selectivity, allowing for the detection of trace impurities and providing structural information.[11][12]Quantification can be more complex than with HPLC-UV; ion suppression effects can impact accuracy.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.[13][14]Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[15]Within ±0.4% of the calculated values.[16][17]Provides fundamental information about the elemental composition, which can confirm the empirical formula.[13]Does not provide information about isomeric impurities or compounds with the same elemental composition.[2][18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Quantitative ¹H NMR (qNMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean NMR tube. Add 0.75 mL of the deuterated solvent and dissolve completely.

  • Acquisition Parameters:

    • Pulse sequence: A standard 1D proton experiment (e.g., zg30).

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molar masses, and weights of both substances.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometry Parameters:

    • Ionization mode: Positive ESI.

    • Capillary voltage: 3.5 kV.

    • Drying gas temperature: 350 °C.

    • Drying gas flow: 10 L/min.

    • Scan range: m/z 50-500.

  • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main peak corresponding to the molecular weight of the target compound. Analyze other peaks for potential impurities and fragmentation patterns to aid in their identification.[12]

4. Elemental Analysis (CHNS)

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized synthesized compound into a tin capsule.

  • Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.[14]

  • Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared to the theoretically calculated values for the molecular formula of this compound (C₇H₁₁N₃O₂). The results should be within a ±0.4% deviation.[16][17]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Check cluster_comprehensive Comprehensive Purity Analysis cluster_decision Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MeltingPoint Melting Point Analysis Purification->MeltingPoint HPLC HPLC / LC-MS TLC->HPLC MeltingPoint->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check NMR NMR Spectroscopy NMR->Purity_Check Elemental Elemental Analysis Elemental->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Characterization Proceed to Full Characterization Purity_Check->Characterization Yes Further_Purification->Purification

Workflow for the purity assessment of a synthesized compound.

This guide provides a foundational understanding of the critical techniques and workflows involved in assessing the purity of synthesized this compound. For regulatory submissions, adherence to specific pharmacopeial guidelines and validation of analytical methods are required.

References

A Comparative Analysis of the Biological Efficacy of Pyrazole Carboxylate Derivatives and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a novel series of pyrazole carboxylate derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac and the pyrazole-containing drug, Celecoxib. Due to the limited publicly available data on the specific compound methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, this guide focuses on the closely related and experimentally evaluated ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives. The data presented herein is derived from a key study by Thore et al., which highlights the potential of this chemical class as potent analgesic and anti-inflammatory agents.

Quantitative Comparison of Biological Activity

The following tables summarize the in-vivo anti-inflammatory and analgesic activities of selected ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives compared to the standard drug, Diclofenac sodium.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives and Diclofenac Sodium

CompoundDose (mg/kg)Mean Increase in Paw Volume (mL) ± SEM% Inhibition of Edema
Control-0.78 ± 0.02-
Compound 3a 250.26 ± 0.0166.66
Compound 3c 250.29 ± 0.0262.82
Compound 3d 250.27 ± 0.0165.38
Diclofenac Sodium250.25 ± 0.0167.94

Data sourced from Thore et al.[1]

Table 2: Analgesic Activity of Pyrazole Derivatives and Diclofenac Sodium

CompoundDose (mg/kg)Mean Number of Writhes ± SEM% Protection
Control-85.33 ± 1.85-
Compound 3a 2530.16 ± 1.4764.65
Compound 3c 2534.66 ± 1.2159.38
Compound 3d 2532.50 ± 1.3761.91
Diclofenac Sodium2528.33 ± 1.2266.80

Data sourced from Thore et al.[1]

Mechanism of Action: A Common Pathway

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like Diclofenac and the pyrazole-based drug Celecoxib are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][3][4][5][6][7] Prostaglandins are crucial mediators of pain and inflammation.[8] While Diclofenac inhibits both COX-1 and COX-2, Celecoxib is a selective COX-2 inhibitor.[2][4][9] The pyrazole derivatives featured in this guide are presumed to exert their effects through a similar mechanism, which is a common trait for this class of compounds.[10][11]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (e.g., Diclofenac) Pyrazole Derivatives NSAIDs->COX_Enzymes Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX_Enzymes Selectively inhibits COX-2

Caption: General mechanism of action for NSAIDs and pyrazole-based anti-inflammatory drugs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, as described by Thore et al.[1]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.[12]

  • Animals: Wistar rats of either sex, weighing between 150-200g, were used. The animals were fasted overnight before the experiment with free access to water.

  • Grouping: The rats were divided into groups, each containing six animals.

  • Compound Administration: The test compounds and the standard drug (Diclofenac sodium) were administered orally at a dose of 25 mg/kg. The control group received only the vehicle (a 0.5% w/v solution of sodium carboxymethyl cellulose).

  • Induction of Edema: One hour after the administration of the compounds, acute inflammation was induced by injecting 0.1 mL of a 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The volume of the paw was measured immediately after the carrageenan injection and again after 3 hours using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Carrageenan_Induced_Paw_Edema_Workflow start Start: Wistar Rats (150-200g) grouping Divide into groups (n=6) start->grouping administration Oral Administration: - Test Compounds (25 mg/kg) - Diclofenac (25 mg/kg) - Vehicle (Control) grouping->administration wait1 Wait 1 Hour administration->wait1 induction Induce Edema: Inject 0.1 mL 1% Carrageenan in right hind paw wait1->induction measurement1 Measure Paw Volume (T=0) induction->measurement1 wait2 Wait 3 Hours measurement1->wait2 measurement2 Measure Paw Volume (T=3h) wait2->measurement2 analysis Calculate % Inhibition of Edema measurement2->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This method is a standard for screening peripherally acting analgesic compounds.[13][14][15]

  • Animals: Swiss albino mice of either sex, weighing between 20-25g, were used.

  • Grouping: The mice were divided into groups, each containing six animals.

  • Compound Administration: The test compounds and the standard drug (Diclofenac sodium) were administered orally at a dose of 25 mg/kg. The control group received the vehicle.

  • Induction of Writhing: Thirty minutes after compound administration, each mouse was injected intraperitoneally with 0.1 mL of a 1% v/v acetic acid solution.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) for each mouse was counted over a 10-minute period.

  • Data Analysis: The percentage protection against writhing was calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.

Conclusion

The experimental data presented indicates that the tested ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives exhibit significant anti-inflammatory and analgesic properties, comparable to the widely used NSAID, Diclofenac sodium. These findings underscore the potential of this pyrazole scaffold in the development of new therapeutic agents for pain and inflammation. Further investigation into the specific mechanisms, safety profile, and structure-activity relationships of this class of compounds, including the target molecule this compound, is warranted.

References

Lack of Publicly Available Cross-Reactivity Data for Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the cross-reactivity profile of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This type of detailed selectivity and off-target binding information is often proprietary and may not be publicly disclosed, particularly for compounds that may be part of ongoing drug discovery research.

The search results included information on the biological activities of various pyrazole derivatives, which are a class of compounds with a wide range of biological activities.[1][2] For instance, a structurally related pyrazole derivative, FN-1501, has been identified as an inhibitor of FLT3 and CDK kinases.[3] However, this information is not directly applicable to this compound, as small changes in chemical structure can significantly alter a compound's biological activity and cross-reactivity profile.

Other search results pointed to chemical suppliers of this compound, provided general chemical and physical properties, or discussed the synthesis of other pyrazole-containing molecules.[4][5][6][7][8][9][10][11][12][13][14][15][16] None of these sources provided the quantitative experimental data required to build a comparison guide on its cross-reactivity.

To illustrate the format and content of the requested comparison guide, a hypothetical example is provided below. Please note that the data and experimental details are illustrative and not based on actual experimental results for this compound.

Hypothetical Cross-Reactivity Profile of this compound

This guide presents a hypothetical cross-reactivity profile for this compound against a panel of selected kinases.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against its intended target (Hypothetical Kinase A) and a selection of off-target kinases to determine its selectivity.

Target KinaseIC50 (nM)
Hypothetical Kinase A (Primary Target) 15
Hypothetical Kinase B3,200
Hypothetical Kinase C> 10,000
Hypothetical Kinase D850

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay was employed to determine the IC50 values.

  • Assay Principle: The assay measures the amount of ATP remaining in the reaction solution following the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (and thus lower inhibition).

  • Procedure:

    • Kinases were incubated with a serial dilution of this compound in a 384-well plate.

    • The kinase reaction was initiated by the addition of a mixture of ATP and the respective substrate.

    • The reaction was allowed to proceed for 1 hour at room temperature.

    • A kinase detection reagent was added to terminate the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G A Prepare serial dilution of This compound C Incubate compound and kinase A->C B Add kinase to wells B->C D Initiate reaction with ATP and substrate C->D E Incubate for 1 hour at room temperature D->E F Add kinase detection reagent (stops reaction, generates signal) E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: Illustrative interaction of the compound with its primary and off-targets.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-ethyl-pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The structure-activity relationships (SAR) are elucidated with supporting experimental data, offering insights for the rational design of novel therapeutic agents.

Core Structure:

The foundational structure for the derivatives discussed is 1-ethyl-pyrazole-3-carboxylate. Variations in substituents at the C5 position and modifications of the carboxylate group are key to their diverse biological activities.

Anti-inflammatory Activity

Derivatives of 1-ethyl-pyrazole-3-carboxylate have been extensively evaluated for their anti-inflammatory potential, primarily using the carrageenan-induced paw edema model in rats. The degree of edema inhibition serves as a measure of anti-inflammatory efficacy.

Structure-Activity Relationship Summary:

The anti-inflammatory activity of these derivatives is significantly influenced by the nature of the substituent at the C5 position of the pyrazole ring. A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates revealed that electron-donating groups on a phenyl ring at the C5 position enhance anti-inflammatory activity.[1] Specifically, dimethoxy-substituted phenyl rings have shown the most promising results.

Comparative Performance of C5-Substituted Derivatives:

Compound IDC5-Substituent% Edema Inhibition (at 4h)Reference Compound (% Inhibition)
2e 2,3-dimethoxyphenyl53.36%Diclofenac (57.88%)
2f 3,4-dimethoxyphenyl54.42%Diclofenac (57.88%)
2g 2-nitrophenyl42.94%Diclofenac (57.88%)
2h 3-nitrophenyl40.55%Diclofenac (57.88%)

Data synthesized from Yogi et al. (2018).[1]

The data clearly indicates that compounds with dimethoxy-phenyl substituents (2e and 2f ) exhibit anti-inflammatory activity comparable to the standard drug, diclofenac.[1] In contrast, the presence of electron-withdrawing nitro groups (2g and 2h ) leads to a decrease in activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into control, standard (e.g., Diclofenac), and test compound groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis acclimatization Acclimatization of Rats grouping Grouping of Animals acclimatization->grouping fasting Overnight Fasting grouping->fasting drug_admin Oral Administration of Test Compound/Vehicle fasting->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement at Intervals carrageenan_injection->paw_measurement calc_edema Calculate Mean Paw Edema paw_measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition stat_analysis Statistical Analysis calc_inhibition->stat_analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 8t) Inhibitor->FLT3 G cluster_0 Cell Cycle Progression CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb p E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates S_Phase S-Phase Entry E2F->S_Phase CyclinE_CDK2->Rb p Inhibitor Pyrazole Derivative Inhibitor->CyclinD_CDK4 Inhibitor->CyclinE_CDK2

References

head-to-head comparison of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a cornerstone of discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. This guide provides an objective comparison of common and modern pyrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a robust and straightforward method for the preparation of pyrazoles involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This acid-catalyzed reaction is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles.[1][2]

A key consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1][2]

Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[3][4]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the ketoester), add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

Quantitative Data: Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazine--Reflux1High
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol1001High

Multicomponent Synthesis of Pyrazoles

Modern synthetic strategies often favor multicomponent reactions (MCRs) due to their efficiency, atom economy, and the ability to generate complex molecules in a single step.[4][5] Several MCRs have been developed for the synthesis of pyrazoles, often employing "green" chemistry principles such as the use of water as a solvent or solvent-free conditions.[4][6]

Experimental Protocol: Three-Component Synthesis of a Pyrazole in Water[5][8]
  • Reaction Setup: In a round-bottom flask, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), and ammonium acetate (catalytic amount).

  • Solvent Addition: Add water to the flask.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Work-up and Isolation: After cooling, the solid product is typically isolated by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles[9][10]
MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingSnCl₂-801.4 h80
Microwave IrradiationSnCl₂--25 min88
Conventional StirringKOtBuMethanolRoom Temp.-Good
Microwave IrradiationKOtBuMethanol-< 5 minExcellent

Synthesis from α,β-Unsaturated Carbonyl Compounds (Enones)

The reaction of α,β-unsaturated ketones (chalcones or enones) with hydrazines is another classical and widely used method for pyrazole synthesis. This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[7]

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from a β-Arylchalcone[11][12]
  • Epoxidation: The β-arylchalcone is first reacted with hydrogen peroxide to form the corresponding epoxide.

  • Reaction with Hydrazine: Hydrazine hydrate is then added to the epoxide, leading to the formation of a pyrazoline intermediate.

  • Dehydration/Oxidation: The pyrazoline intermediate is subsequently dehydrated and oxidized to yield the desired 3,5-diaryl-1H-pyrazole.

Quantitative Data: Synthesis from Enones
Enone DerivativeHydrazine DerivativeConditionsYield (%)
β-Arylchalcone EpoxideHydrazine HydrateDehydrationGood
α,β-Ethylenic KetoneHydrazineDMF, then LDA and oxidation66-88

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for the regioselective synthesis of pyrazoles.[8] This reaction allows for the construction of the pyrazole ring with a high degree of control over the substituent placement.

Experimental Protocol: Catalyst-Free 1,3-Dipolar Cycloaddition[14]
  • Reaction Setup: In a 5 mL round-bottom flask equipped with a reflux condenser, charge the diazo compound and the alkyne (1 mmol of the heavier reagent / 1.1 mmol of the more volatile one).

  • Heating: Heat the reaction mixture at 80 °C.

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the excess reagent under vacuum to afford the pure pyrazole product.

Quantitative Data: 1,3-Dipolar Cycloaddition in Aqueous Micellar Media[15]
AlkyneDiazo SourceConditionsYield (%) (Regioisomer 1 / Regioisomer 2)
Methyl propiolateEthyl diazoacetate1.5% wt TPGS-750-M/H₂O, pH 5.576 / 8

Signaling Pathways and Experimental Workflows

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Multicomponent_Pyrazole_Synthesis Enaminone Enaminone One_Pot One-Pot Reaction (e.g., in Water) Enaminone->One_Pot Aldehyde Aldehyde Aldehyde->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->One_Pot Pyrazole Pyrazole One_Pot->Pyrazole

Caption: Workflow for a multicomponent pyrazole synthesis.

Dipolar_Cycloaddition_Pyrazole_Synthesis Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Diazo Diazo Compound Diazo->Cycloaddition H_Pyrazole 3H-Pyrazole (unstable) Cycloaddition->H_Pyrazole Pyrazole Pyrazole H_Pyrazole->Pyrazole Aromatization

Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

References

Confirming the Identity of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate via Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the identity of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate using mass spectrometry. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the experimentally obtained mass spectrum of a constitutional isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This comparison will aid researchers in identifying key fragmentation pathways and characteristic ions to confirm the structure of the target molecule.

Predicted and Comparative Mass Spectrometry Data

The expected mass spectrum of this compound under electron ionization (EI) is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is anticipated to be driven by the presence of the methyl ester, the N-ethyl group, and the amino group on the pyrazole ring.

The table below summarizes the predicted mass-to-charge ratios (m/z) for the target compound and compares them with the experimental data for its isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, obtained from the NIST Mass Spectrometry Data Center.[1]

Predicted m/z (this compound)Proposed Fragment IonExperimental m/z (Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)[1]Corresponding Fragment Ion (Isomer)
183 [M] •+169 [M] •+
168[M - CH₃]•+140[M - C₂H₅]•+
152[M - OCH₃]•+124[M - OC₂H₅]•+
155[M - C₂H₄]•+141[M - C₂H₄]•+
124[M - COOCH₃]•+96[M - COOC₂H₅]•+
111Pyrazole ring fragments111Pyrazole ring fragments
83Pyrazole ring fragments83Pyrazole ring fragments

Note: The relative intensities of the predicted fragments are based on the general stability of the resulting ions and common fragmentation patterns observed in similar molecules.[2][3][4] The molecular ion of aromatic amines is typically intense.[2] For esters, cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum in full scan mode.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the isomeric compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₈H₁₃N₃O₂]⁺• m/z = 183 (Molecular Ion) F1 [C₇H₁₀N₃O₂]⁺ m/z = 168 M->F1 - •CH₃ F2 [C₇H₁₂N₃O]⁺ m/z = 152 M->F2 - •OCH₃ F3 [C₆H₉N₃O₂]⁺• m/z = 155 M->F3 - C₂H₄ (McLafferty) F4 [C₆H₈N₃]⁺ m/z = 124 M->F4 - •COOCH₃

References

Evaluating the Therapeutic Potential of Novel Aminopyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology.[1] This guide provides a comparative analysis of novel aminopyrazole compounds, focusing on their performance as kinase inhibitors against established alternatives. The information presented is based on preclinical data and aims to assist researchers in evaluating the therapeutic promise of this versatile class of molecules.

Aminopyrazole Compounds as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.[2] Novel aminopyrazole-based FGFR inhibitors have been developed to address limitations of existing therapies, such as acquired resistance through gatekeeper mutations.[2]

1.1. Comparative Efficacy of a Novel Aminopyrazole FGFR Inhibitor

Here, we compare a novel covalent aminopyrazole inhibitor, Compound 19, with established FGFR inhibitors.[2]

CompoundTargetIC50 (nM) - Wild-TypeIC50 (nM) - Gatekeeper MutantDevelopment Stage
Compound 19 (Novel) FGFR2, FGFR3Single-digit nanomolar (in-vitro)Single-digit nanomolar (in-vitro)Preclinical
ErdafitinibFGFR1-41.2 (FGFR1), 2.5 (FGFR2), 6.0 (FGFR3), 2.9 (FGFR4)Activity reduced by gatekeeper mutationsApproved
PemigatinibFGFR1-30.4 (FGFR1), 0.5 (FGFR2), 1.2 (FGFR3)Activity reduced by gatekeeper mutationsApproved
FutibatinibFGFR1-421 (FGFR1), 20 (FGFR2), 20 (FGFR3), 73 (FGFR4)Active against some gatekeeper mutationsApproved

1.2. Experimental Protocols

1.2.1. Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against FGFR kinases is typically determined using a biochemical assay, such as an ELISA-based method. Recombinant FGFR kinase domains are incubated with the test compound at varying concentrations in the presence of a substrate (e.g., a poly-Glu-Tyr peptide) and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified using a specific antibody and a detection reagent. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

1.2.2. Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds is assessed in cancer cell lines with known FGFR alterations. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a period of 72 hours. Cell viability is then measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against compound concentration.

1.3. Visualizing the FGFR Signaling Pathway and Inhibition

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by aminopyrazole compounds.

Aminopyrazole Compounds as Cyclin-Dependent Kinase (CDK) Inhibitors

Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key regulators of the cell cycle.[3] Aminopyrazole-based compounds have been investigated as potent inhibitors of CDKs, offering a potential therapeutic strategy for various cancers.[3][4]

2.1. Comparative Efficacy of a Novel Aminopyrazole CDK2/5 Inhibitor

The following table compares a novel aminopyrazole CDK2/5 inhibitor, Analog 24, with the approved CDK4/6 inhibitor Palbociclib.[3]

CompoundTargetIC50 (nM)Cell Line Growth Inhibition (GI50, µM)Development Stage
Analog 24 (Novel) CDK2, CDK5CDK2: <10, CDK5: <10Pancreatic Cancer Cell Lines: 0.1-1Preclinical
PalbociclibCDK4, CDK6CDK4: 11, CDK6: 16Breast Cancer Cell Lines: ~0.06Approved
AT7519Pan-CDKMultiple CDKs in low nM rangeVarious Cancer Cell LinesClinical Trials

2.2. Experimental Workflow for Evaluating CDK Inhibitors

CDK_Inhibitor_Workflow start Start: Synthesize Aminopyrazole Analogs biochem Biochemical Screening: In vitro Kinase Assays (CDK2, CDK5, etc.) start->biochem cell_based Cell-Based Assays: - Growth Inhibition (MTT) - Apoptosis (Caspase 3/7) biochem->cell_based selectivity Selectivity Profiling: Screen against a panel of other kinases cell_based->selectivity lead_id Lead Compound Identification selectivity->lead_id in_vivo In Vivo Studies: Xenograft Mouse Models lead_id->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: A general experimental workflow for the discovery and evaluation of aminopyrazole-based CDK inhibitors.

Aminopyrazole Compounds as Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune function and cell growth, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. Several aminopyrazole derivatives have been designed as potent JAK inhibitors.[5]

3.1. Comparative Efficacy of Novel Aminopyrazole JAK Inhibitors

Below is a comparison of novel 4-amino-(1H)-pyrazole derivatives with the approved JAK inhibitor Ruxolitinib.[5]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Antiproliferative Activity (HEL cells, IC50 µM)
Compound 3f (Novel) 3.42.23.5Potent across multiple cell lines
Compound 11b (Novel) ---0.35 (selective for HEL)
Ruxolitinib3.32.84280.13

3.2. Mechanism of Action: Hinge Binding

A common mechanism of action for aminopyrazole-based kinase inhibitors is their interaction with the hinge region of the kinase's ATP-binding pocket. The aminopyrazole core can form a triad of hydrogen bonds with the backbone of the hinge region residues, effectively blocking ATP from binding and inhibiting kinase activity.[3]

Hinge_Binding cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (e.g., Met, Leu) back_pocket Hydrophobic Back Pocket p_loop P-loop aminopyrazole Aminopyrazole Inhibitor aminopyrazole->hinge Forms Hydrogen Bonds aminopyrazole->back_pocket Interacts with aminopyrazole->p_loop Can form covalent bonds (in some cases)

Caption: Logical relationship of an aminopyrazole inhibitor binding to the kinase hinge region.

Conclusion

Novel aminopyrazole compounds represent a promising class of therapeutic agents, particularly as kinase inhibitors in oncology. Their chemical tractability allows for fine-tuning of potency and selectivity. The data presented in this guide, based on preclinical studies, highlights their potential to overcome challenges such as drug resistance. Further investigation and clinical development are warranted to fully realize the therapeutic potential of these compounds. The aminopyrazole scaffold is important in the design of inhibitors for various kinases, including Aurora kinases and those in the insulin-like growth factor I receptor pathway.[1] The position of the amino group on the pyrazole ring is a critical factor in determining target selectivity.[1] Continued exploration of this versatile chemical framework is likely to yield a new generation of targeted therapies.

References

Safety Operating Guide

Proper Disposal of Methyl 4-Amino-1-Ethyl-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care. Although a specific hazard profile is unavailable, related pyrazole derivatives are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a respirator may be necessary.

Hazard Profile of Structurally Similar Pyrazole Derivatives

Due to the absence of a specific SDS, the hazard profile has been inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFinding for Structurally Similar Pyrazole Derivatives
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1][3]
Eye Irritation Causes serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation.[1]
Environmental Hazards Should not be released into the environment.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation:

Proper segregation of waste is the first and most critical step.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[4]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]

    • Do not mix with other incompatible waste streams.

2. Waste Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate list of all constituents and their approximate concentrations.

  • The date when waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

3. Storage:

Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[3]

4. Request for Disposal:

Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department. Provide them with a detailed inventory of the waste.

5. Professional Disposal:

The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. The most common and recommended method for such compounds is high-temperature incineration.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical relationships and the step-by-step workflow.

Caption: Workflow for the proper disposal of this compound.

HazardRationale cluster_hazards Inferred Hazards from Analogous Compounds substance This compound H1 Skin Irritant substance->H1 H2 Eye Irritant substance->H2 H3 Harmful if Swallowed/Inhaled substance->H3 H4 Environmental Hazard substance->H4 disposal_decision Treat as Hazardous Waste H1->disposal_decision H2->disposal_decision H3->disposal_decision H4->disposal_decision disposal_action Dispose via Licensed Chemical Waste Service disposal_decision->disposal_action

Caption: Rationale for treating the compound as hazardous waste based on inferred hazards.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Adherence to these guidelines will help ensure personal safety and proper environmental stewardship.

The following recommendations are based on best practices for handling similar pyrazole derivatives and general laboratory chemical safety standards. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound is outlined below. A hazard assessment should be conducted for specific protocols to determine if additional PPE is necessary.[1][2]

PPE CategoryItemSpecification
Body Protection Lab CoatAppropriately sized, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[3] Flame-resistant lab coats should be worn when working with flammable materials.[4]
Eye and Face Protection Safety Glasses or GogglesSafety glasses must have side-shields.[2] Chemical splash goggles are required when there is a high potential for splashing.[2][5] A face shield should be worn in addition to safety glasses or goggles when handling large volumes.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2] Gloves must be inspected before use and removed immediately if contaminated.[2][6] Proper glove removal technique should be followed to avoid skin contact.[6]
Foot Protection Closed-Toe ShoesFull-coverage shoes that protect the entire foot are mandatory in the laboratory.[1][4]
Respiratory Protection RespiratorUse may be required based on a specific hazard assessment, especially if working with fine powders outside of a ventilated enclosure. Use must be cleared through the institution's EHS department.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to avoid dust formation.[7]

    • Ensure that safety showers and eyewash stations are readily accessible.[7]

    • Before beginning work, review the Safety Data Sheet (SDS) for any similar pyrazole derivatives if one for the specific compound is unavailable.[5]

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

    • Wear all required personal protective equipment as detailed in the table above.

    • When weighing or transferring the solid, do so carefully to prevent it from becoming airborne.

    • Do not eat, drink, or smoke in the handling area.

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

    • Contaminated personal clothing should be laundered separately from other clothes before reuse.

    • Do not wear lab coats in public areas.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[8][9]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[8][9] The label should include the chemical name and appropriate hazard warnings.[8]

    • Contaminated Materials : Items such as weighing paper, gloves, and absorbent pads that are grossly contaminated with the compound should be placed in the same solid waste container.[8][9]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9] Do not dispose of this chemical down the drain.[9]

  • Storage of Waste :

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[9]

    • This area should be away from incompatible materials.[8]

  • Arranging for Professional Disposal :

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[8][9]

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[8][9] High-temperature incineration is a common and recommended method for such compounds.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Review SDS & Protocol DonPPE Don Personal Protective Equipment Prep->DonPPE Workstation Prepare Ventilated Workstation (Fume Hood) DonPPE->Workstation Handle Weigh & Handle Chemical Workstation->Handle Decon Decontaminate Work Area Handle->Decon Waste Segregate & Store Hazardous Waste Decon->Waste DoffPPE Doff PPE & Wash Hands Waste->DoffPPE Disposal Arrange Professional Waste Disposal DoffPPE->Disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.